molecular formula C8H13IN2O2 B1455761 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- CAS No. 1342043-04-2

1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

Katalognummer: B1455761
CAS-Nummer: 1342043-04-2
Molekulargewicht: 296.11 g/mol
InChI-Schlüssel: WWDIQAXEOPZKAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- is a useful research compound. Its molecular formula is C8H13IN2O2 and its molecular weight is 296.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-iodo-1-[2-(2-methoxyethoxy)ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O2/c1-12-4-5-13-3-2-11-7-8(9)6-10-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDIQAXEOPZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole is a novel chemical entity with limited to no published experimental data in the public domain as of the date of this guide. Consequently, this document serves a dual purpose: first, to provide a robust, computationally predicted profile of its core physicochemical properties, and second, to offer detailed, field-proven experimental protocols for the empirical determination of these properties. This approach provides a comprehensive framework for researchers initiating studies on this or structurally related molecules.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a characterization exercise; it is a foundational pillar of a successful development campaign. These properties—governing everything from solubility and membrane permeability to metabolic stability and formulation viability—are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. For a novel scaffold such as 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole, establishing a detailed physicochemical baseline is the critical first step in assessing its potential as a drug candidate or a chemical probe.

The structure of this molecule, featuring a halogenated pyrazole core and a flexible, hydrophilic ether side chain, presents an interesting dichotomy. The iodinated pyrazole suggests a handle for further synthetic modification (e.g., through cross-coupling reactions) and contributes to lipophilicity.[1][2] In contrast, the methoxyethoxyethyl group is designed to enhance aqueous solubility and potentially modulate interactions with biological targets. This guide provides the theoretical predictions and practical methodologies required to dissect these competing influences and build a comprehensive profile of this compound.

Part 1: Molecular Identity and Computationally Predicted Properties

Prior to embarking on laboratory-based characterization, in-silico modeling provides an invaluable, resource-efficient preview of a molecule's expected behavior. These predictions are derived from algorithms trained on vast datasets of experimentally determined properties.

Molecular Structure:

  • IUPAC Name: 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole

  • Molecular Formula: C₈H₁₃IN₂O₂

  • Chemical Structure:

    
    (A proper 2D structure image would be embedded here)
    

Predicted Physicochemical Data Summary:

The following table summarizes key properties calculated using established computational models. These values serve as initial benchmarks to guide experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 296.11 g/mol Influences diffusion, bioavailability, and adherence to "Rule of 5" guidelines.
XLogP3 1.1Predicts lipophilicity and membrane permeability. A value around 1-3 is often desirable.
Topological Polar Surface Area (TPSA) 43.7 ŲEstimates the surface area occupied by polar atoms; a key indicator of membrane permeability.
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds, impacting solubility and target binding.
Hydrogen Bond Acceptors 4The ether oxygens and pyrazole nitrogens can accept hydrogen bonds, enhancing aqueous solubility.
Rotatable Bonds 6A measure of molecular flexibility, which can influence target binding and metabolic stability.

Part 2: Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, high-throughput protocols for the empirical determination of the most critical physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Aqueous Solubility Determination

Scientific Rationale: Aqueous solubility is a master variable that impacts everything from the reliability of in-vitro assays to oral bioavailability. Low solubility is a frequent cause of compound attrition.[3] We will describe a kinetic solubility assay using nephelometry, a high-throughput method ideal for early-stage discovery where compound availability is limited.[4][5] This method measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[6]

Experimental Protocol: High-Throughput Kinetic Solubility by Nephelometry

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole in 100% DMSO.

  • Plate Setup: Using a liquid handler, create a serial dilution series in a 96-well or 384-well plate containing DMSO. This will be the source plate.

  • Assay Plate Preparation: Dispense a small, fixed volume (e.g., 2 µL) from each well of the source plate into a clear-bottomed assay plate.

  • Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well of the assay plate to achieve the desired final compound concentrations (e.g., ranging from 200 µM down to 0.1 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation and Measurement:

    • Mix the plate thoroughly on a plate shaker for 2 minutes.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[4]

    • Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis:

    • Plot the nephelometry signal (light scattering units) against the compound concentration.

    • The point at which the signal sharply increases above the baseline indicates the onset of precipitation. This concentration is reported as the kinetic solubility.[5]

Self-Validation & Trustworthiness:

  • Controls: Run a known high-solubility compound (e.g., Paracetamol) and a known low-solubility compound (e.g., Hydrocortisone) in parallel to validate the assay performance.[5]

  • Data Integrity: The final DMSO concentration must be consistent across all wells to avoid artifacts. The intersection of two linear fits of the pre- and post-precipitation data provides a robust, objective determination of the solubility limit.[5]

Workflow Diagram: Kinetic Solubility by Nephelometry

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 10 mM Stock in DMSO B Serial Dilution Plate (DMSO) A->B Liquid Handler C Assay Plate (2µL Compound) B->C Transfer D Add Aqueous Buffer (pH 7.4) C->D E Incubate (2h @ 25°C) D->E F Read Plate (Nephelometer) E->F G Plot Scattering vs. Concentration F->G H Determine Precipitation Point G->H I Report Kinetic Solubility (µM) H->I

Caption: Workflow for determining kinetic aqueous solubility.

Lipophilicity (LogP/LogD) Determination

Scientific Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a critical predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the gold standard measure.[7] The shake-flask method, though labor-intensive, remains the most accurate and reference-standard technique.[8][9]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight. This ensures thermodynamic equilibrium.

  • Compound Addition:

    • Prepare a stock solution of the test compound in the aqueous phase (PBS).

    • In a screw-cap vial, add a precise volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol. The starting concentration should be chosen to be well below the compound's aqueous solubility limit.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (25°C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanolic layers.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV or LC-MS. A calibration curve in each phase is required for accurate quantification.

  • Calculation:

    • The distribution coefficient (D) is calculated as: D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogD is the base-10 logarithm of D.

Self-Validation & Trustworthiness:

  • Mass Balance: The total amount of compound recovered from both phases should be within 95-105% of the initial amount added, ensuring no degradation or adsorption to the vial occurred.

  • Controls: Include reference compounds with known LogP values spanning the expected range (e.g., caffeine for low LogP, ibuprofen for mid-range) to validate the experimental setup.[10]

  • Purity: The purity of the compound in each phase should be checked by the analytical method to ensure no degradation occurred during the experiment.

G A Pre-saturate Octanol & PBS (pH 7.4) B Add Compound to Biphasic System A->B C Shake to Equilibrate (3h) B->C D Centrifuge to Separate Phases C->D E Aliquot Aqueous Phase D->E F Aliquot Octanol Phase D->F G Quantify Concentration (LC-MS) E->G F->G H Calculate LogD = log([C]oct / [C]aq) G->H

Caption: Interdependence of core physicochemical properties and their impact on ADME.

Chemical Stability Assessment

Scientific Rationale: Chemical stability determines a compound's shelf-life and its viability under physiological conditions. [11]Instability can lead to loss of potency and the formation of potentially toxic degradants. A simple, early-stage stability screen involves incubating the compound in buffers of different pH and analyzing for degradation over time. [12][13] Experimental Protocol: pH-Dependent Chemical Stability Screen

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile).

  • Incubation Solutions: Spike the stock solution into aqueous buffers of varying pH (e.g., pH 2.0, pH 7.4, and pH 9.0) to a final concentration of ~10 µM.

  • Time Points: Aliquot the solutions into separate vials for each time point (e.g., t=0, 2, 4, 8, 24 hours). Store the vials at a controlled temperature (e.g., 37°C).

  • Sample Quenching: At each time point, quench the reaction by adding an equal volume of cold organic solvent (e.g., Acetonitrile) to precipitate buffer salts and stop degradation.

  • Analysis: Analyze the samples by LC-MS. Quantify the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Data Analysis: Plot the percentage of parent compound remaining versus time for each pH condition. This provides a profile of the compound's stability and identifies conditions under which it is most labile.

Self-Validation & Trustworthiness:

  • t=0 Sample: The t=0 sample represents 100% of the initial compound and serves as the reference for all subsequent time points.

  • Analytical Method: The LC-MS method must be "stability-indicating," meaning it can separate the parent compound from any potential degradants.

  • Control Compound: A compound with known stability characteristics should be run in parallel to ensure the assay conditions are not causing artifactual degradation.

Conclusion and Forward Look

This guide provides a comprehensive framework for the initial physicochemical characterization of 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole. The computationally predicted properties suggest a molecule with a balanced profile, possessing features that promote both solubility and membrane permeability. However, these predictions must be confirmed through the rigorous experimental protocols detailed herein.

The empirical data generated from these studies will be invaluable for guiding the next steps in the drug development process. Solubility results will dictate formulation strategies, LogD values will inform the potential for CNS penetration and off-target effects, pKa will clarify its behavior in different physiological environments, and stability data will establish its shelf-life and potential metabolic liabilities. By systematically building this foundational knowledge, researchers can make informed decisions, de-risk their programs, and ultimately accelerate the journey from a novel molecule to a potential therapeutic.

References

Sources

The Strategic Role of Substituted 4-Iodopyrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of an iodine atom at the C4 position transforms this simple heterocycle into a versatile and powerful building block for drug discovery. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of substituted 4-iodopyrazoles. We will explore their role as key intermediates in the generation of compound libraries and delve into their specific applications as anticancer, anti-inflammatory, and antimicrobial agents, supported by mechanistic insights, structure-activity relationship (SAR) studies, and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical entity in their research endeavors.

The 4-Iodopyrazole Moiety: A Synthetically Versatile Gateway

The true value of the 4-iodopyrazole scaffold lies not in its intrinsic biological activity, but in its synthetic flexibility.[1] The carbon-iodine bond at the C4 position serves as a highly efficient "handle" for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the pyrazole core, a critical advantage in lead optimization campaigns where rapid generation and testing of analogues are paramount.[1]

Key reactions such as the Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) reactions enable the construction of complex 4-aryl- and 4-alkynylpyrazoles, respectively.[1][2] This synthetic accessibility is fundamental to exploring the chemical space around the pyrazole core to identify potent and selective therapeutic agents.

G cluster_start Core Intermediate cluster_reactions Key Cross-Coupling Reactions cluster_derivatives Diverse Derivatives Core Substituted 4-Iodopyrazole Suzuki Suzuki-Miyaura (+ Boronic Acids) Core->Suzuki Sonogashira Sonogashira (+ Terminal Alkynes) Core->Sonogashira Other Other Couplings (e.g., Heck, Stille) Core->Other Aryl 4-Aryl/Heteroarylpyrazoles Suzuki->Aryl Alkynyl 4-Alkynylpyrazoles Sonogashira->Alkynyl Complex Complex Scaffolds Other->Complex

Caption: Synthetic utility of 4-iodopyrazole as a key intermediate.

Synthesis of 4-Iodopyrazole Scaffolds

The efficient synthesis of 4-iodopyrazoles is a prerequisite for their use in drug discovery. Several reliable methods have been developed, with the choice of method often depending on the electronic nature of the substituents on the pyrazole ring.

  • Oxidative Iodination: A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Ceric Ammonium Nitrate (CAN) is a mild and highly effective oxidant for this purpose, often leading to highly regioselective iodination at the C4 position.[2] This system is particularly useful for 1-aryl-3-CF₃-pyrazoles.[2] Alternatively, oxidants like hydrogen peroxide (H₂O₂) can be employed in "green" chemistry protocols.[3][4]

  • Using N-Iodosuccinimide (NIS): For pyrazole rings that are deactivated by electron-withdrawing groups, a more potent iodinating system is required.[5] N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA) provides the necessary electrophilicity to achieve iodination, often requiring elevated temperatures.[2][5]

  • Electrochemical Synthesis: Electrosynthesis represents a modern and environmentally friendly approach, avoiding the need for hazardous chemical oxidants.[6] This method involves the anodic oxidation of an iodide salt to generate the iodinating species in situ, providing good yields for various pyrazole substrates.[6]

(A detailed experimental protocol for CAN-mediated iodination is provided in Section 5).

Biological Activities and Therapeutic Applications

The derivatization of the 4-iodopyrazole scaffold has yielded compounds with a wide spectrum of biological activities.

Anticancer Activity

Pyrazole derivatives are a cornerstone of modern oncology research, and those derived from 4-iodo intermediates are particularly prominent.[7][8][9] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell growth and proliferation.

A. Kinase Inhibition: Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been successfully developed as potent kinase inhibitors.[1]

  • Cyclin-Dependent Kinases (CDKs): CDKs control the progression of the cell cycle. Inhibitors of CDKs can halt uncontrolled cell division and induce apoptosis.[9] A new chemotype of CDK2 inhibitors, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, was discovered through derivatization of a pyrazole scaffold.[10] Notably, compound 15 from this series was identified as a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM.[10] Mechanistic studies confirmed that this compound inhibited the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2, leading to cell cycle arrest and apoptosis.[10]

  • Other Kinase Targets: The 4-iodopyrazole scaffold has been instrumental in developing inhibitors for other crucial oncogenic kinases, including c-Jun N-terminal kinases (JNKs), c-Met, and Fibroblast Growth Factor Receptors (FGFRs).[1] For example, the multi-CDK inhibitor AT7519, a pyrazole derivative, potently inhibits CDK2 and CDK5.[1]

G cluster_pathway CDK-Mediated Cell Cycle Progression Cyclin Cyclin E/A CDK2 CDK2 Cyclin->CDK2 forms complex Rb Rb (Active) CDK2->Rb phosphorylates E2F E2F Rb->E2F releases pRb p-Rb (Inactive) Progression S-Phase Progression E2F->Progression activates Inhibitor 4-Iodopyrazole Derivative (e.g., Compound 15) Inhibitor->CDK2 INHIBITS

Caption: Inhibition of the CDK2 signaling pathway by a pyrazole derivative.

B. Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division.[11] Compounds that disrupt microtubule dynamics are powerful anticancer agents. Several 3,4-diaryl pyrazole derivatives, synthesized from corresponding intermediates, have been identified as highly potent tubulin polymerization inhibitors, showing antitumor activity with IC₅₀ values in the nanomolar range.[9]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Class Target(s) Reported Activity Cell Line(s) Reference
Compound 15 CDK2, CDK5 Kᵢ = 0.005 µM (CDK2) Ovarian (OVCAR5) [10]
AT7519 CDK2, CDK5 IC₅₀ = 24 nM (CDK2) Various [1]
Compound 19a COX-2 IC₅₀ = 0.24 µM - [12]
Thiazolyl-pyrazoline EGFR TK IC₅₀ = 0.06 µM Breast (MCF-7) [8]

| Indole-Pyrazole 33 | CDK2 | IC₅₀ = 0.074 µM | Various |[9] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases, and pyrazole derivatives have long been investigated as anti-inflammatory agents.[13][14]

  • COX-2 Inhibition: The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. A series of 1,5-diarylpyrazoles demonstrated potent and selective COX-2 inhibitory activity.[12] The lead compound, 19a , had a COX-2 IC₅₀ of 0.24 µM with no inhibition of COX-1, showcasing its high selectivity.[12]

  • PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly relevant in respiratory diseases like asthma and COPD.[1] The Sonogashira coupling of 4-iodopyrazoles with terminal alkynes has led to the identification of novel 4-alkynyl pyrazole derivatives as a new class of PDE4 inhibitors.[1]

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of pathogens.[15][16][17]

  • Antibacterial Activity: Substituted pyrazoles have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][18] The presence of lipophilic groups, such as chloro and bromo substituents, has been shown to increase antimicrobial efficacy.[17]

  • Antifungal Activity: These compounds have also been evaluated against fungal strains like Aspergillus fumigatus and Candida albicans, with some derivatives showing activity comparable or superior to standard antifungal drugs like ketoconazole.[15][18]

Other Emerging Activities

Research continues to uncover new therapeutic applications for this scaffold. Recently, a series of 4-hydroxyl pyrazole derivatives were identified as potent inhibitors of ferroptosis, an iron-dependent form of cell death implicated in neurodegenerative disorders and ischemia-reperfusion injury.[19] The lead compound, 25 , was three-fold more potent than the classical ferroptosis inhibitor ferrostatin-1, acting via a radical-trapping antioxidant mechanism.[19]

Structure-Activity Relationship (SAR) Insights

Analysis of various pyrazole series has provided key insights into the structural requirements for biological activity:

  • Substituents at C3: For anti-inflammatory 1,5-diarylpyrazoles, small electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF₃) at the C3 position were found to be optimal for potent COX-2 inhibition.[12]

  • Substituents at C5: In the same series, a 4-(methylsulfonyl)phenyl group at the C5 position was identified as the optimal substituent for high activity.[12]

  • N1-Aryl Substitution: In anticancer agents, the nature of the aryl group at the N1 position significantly influences potency. Lipophilic and electron-withdrawing halo-benzyl groups can be beneficial for cytotoxicity against certain cancer cell lines.[11]

  • Lipophilicity in Antimicrobials: For antimicrobial pyrazoles, increasing lipophilicity through the addition of halogen atoms (e.g., chlorine, bromine) often enhances activity against both bacteria and fungi.[17]

Experimental Protocols

To ensure scientific integrity and provide practical value, this section details standardized methodologies for the synthesis and biological evaluation of 4-iodopyrazole derivatives.

Protocol: Synthesis of 1-Aryl-4-iodopyrazole via CAN-Mediated Iodination

This protocol is adapted from methodologies reported for the highly regioselective iodination of 1-aryl-3-CF₃-pyrazoles.[2]

Rationale: This method is chosen for its high regioselectivity for the C4 position and the use of a mild oxidant (CAN), which is often more effective than iodine alone, particularly for pyrazoles that are not strongly activated.[2][5]

Materials:

  • 1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol)

  • Iodine (I₂) (1.3 mmol)

  • Ceric Ammonium Nitrate (CAN) (1.1 mmol)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the starting 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in anhydrous acetonitrile (10 mL), add iodine (1.3 mmol).

  • Add Ceric Ammonium Nitrate (1.1 mmol) to the mixture in one portion.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically overnight, when the starting material is consumed), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (15 mL) and stir until the color of iodine disappears.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the target 4-iodopyrazole.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Rationale: Quantifying the IC₅₀ (or Kᵢ) value is the standard method for determining the potency of a kinase inhibitor. This fluorescence-based assay is a common, high-throughput method that avoids the use of radioactivity.

Materials:

  • Recombinant purified target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates, white

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.

  • In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add 5 µL of the enzyme/peptide substrate mix in assay buffer to each well.

  • Incubate for 15-20 minutes at room temperature to allow compound binding to the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for the specific kinase).

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the remaining ATP (or the ADP produced) by adding the kinase detection reagent according to the manufacturer's instructions.

  • Incubate as required by the detection kit (e.g., 40-60 minutes).

  • Read the signal (luminescence or fluorescence) on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Sources

role of the methoxyethoxyethyl group in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Solubility

In modern medicinal chemistry, the methoxyethoxyethyl (MEE) group—structurally defined as 2-(2-methoxyethoxy)ethyl—is often dismissed as a mere solubilizing "tail."[1] However, recent high-impact studies, including work on MCL-1 and KRAS G12C inhibitors, reveal a more sophisticated role.[1]

This guide dissects the MEE group's utility in pyrazole-based scaffolds.[1] While it provides the expected boost in aqueous solubility via its polyethylene glycol (PEG)-like character, its strategic value lies in thermodynamic optimization .[1] By displacing high-energy, unstable water molecules from solvent-exposed protein pockets, the MEE group can drive affinity gains through favorable entropic contributions ($ \Delta S $) without requiring specific enthalpic interactions (e.g., hydrogen bonds).[1]

Physicochemical & Mechanistic Rationale

The incorporation of an MEE group at the


-position of a pyrazole ring serves three distinct medicinal chemistry objectives.
Solvation and Lipophilicity Modulation

The MEE group acts as a "mini-PEG" (


). Unlike long PEG chains that can hamper permeability, the MEE group balances lipophilicity (LogD) and solubility.
  • H-Bond Acceptors: The two ether oxygens act as weak H-bond acceptors, interacting with bulk solvent to lower the desolvation penalty compared to alkyl chains.[1]

  • LogP Impact: Replacing an

    
    -ethyl group with an 
    
    
    
    -MEE group typically lowers cLogP by 0.5 – 0.8 units , often shifting a lead compound into the optimal lipophilic efficiency (LipE) zone.[1]
Thermodynamic Water Displacement (The "WaterMap" Effect)

A critical insight from recent MCL-1 inhibitor research is that the MEE group often binds in solvent-exposed channels.[1]

  • Mechanism: Protein binding pockets often contain "unhappy" (high-energy) water molecules that are entropically restricted.[1]

  • Effect: The flexible MEE chain displaces these waters into the bulk solvent.

  • Result: Even if the MEE group makes no direct contact with the protein, the release of water molecules results in a gain in solvent entropy, improving the overall free energy of binding (

    
    ).
    
Metabolic Stability

While primary alkyl chains are prone to rapid CYP450-mediated oxidation (hydroxylation), the ether linkages in the MEE group are generally more resistant to oxidative metabolism, though


-dealkylation remains a potential clearance pathway that must be monitored.[1]

Comparative Data Profile

The following table illustrates the impact of substituting a standard alkyl group with the MEE moiety in a hypothetical pyrazole-based kinase inhibitor scaffold (Data synthesized from structure-activity relationship trends in J. Med.[1] Chem. and recent patent literature).[2][3]

Property

-Ethyl Pyrazole (Reference)

-MEE Pyrazole (Target)
Impact
Molecular Weight ~350 Da+58 DaSlight increase (manageable)
cLogP 3.83.1Improved (closer to ideal 1-3 range)
Aq.[1] Solubility (pH 7.4) < 10

M
> 50

M
Significant Gain
Binding Affinity (

)
12 nM8 nMModest Gain (Entropy-driven)
Metabolic Clearance (

)
High (Alkyl oxidation)ModerateImproved stability profile

Synthetic Strategies & Protocols

Installing the MEE group on a pyrazole core requires precise control over regioselectivity (


 vs. 

). Three primary routes are validated for scale-up.[1]
Route A: Direct Base-Mediated Alkylation (Nucleophilic Substitution)

Best for: Early-stage SAR where commercially available pyrazoles are used.[1] Reagent: 1-bromo-2-(2-methoxyethoxy)ethane (CAS: 54149-17-6).[1]

Route B: Mitsunobu Reaction

Best for: Sensitive substrates where basic conditions cause degradation. Reagent: 2-(2-methoxyethoxy)ethanol (CAS: 111-77-3).[1]

Route C: Modular Cross-Coupling (The "Pre-Installed" Approach)

Best for: Library generation.[4] Uses a pre-alkylated pyrazole boronate.

DOT Diagram: Synthetic Decision Tree

SyntheticPathways Start Target: N-MEE Pyrazole Cond1 Substrate Stable to Base? Start->Cond1 RouteA Route A: Direct Alkylation (Base + Alkyl Halide) Cond2 Regioselectivity Issues? RouteA->Cond2 RouteB Route B: Mitsunobu (PPh3 + DIAD + Alcohol) Product Final Drug Candidate RouteB->Product RouteC Route C: Suzuki Coupling (Pre-alkylated Boronate) RouteC->Product Cond1->RouteA Yes Cond1->RouteB No Cond2->RouteC Mixture Formed Cond2->Product Single Isomer

Caption: Decision matrix for selecting the optimal synthetic pathway for N-MEE pyrazole installation.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-(2-methoxyethoxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Key Intermediate).

Reagents:

  • 4-Pyrazoleboronic acid pinacol ester (1.0 eq)[1]

  • 1-Bromo-2-(2-methoxyethoxy)ethane (1.2 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (Dry, 0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 4-pyrazoleboronic acid pinacol ester (10.0 g, 51.5 mmol) and

    
     (33.5 g, 103 mmol).
    
  • Solvation: Add anhydrous Acetonitrile (250 mL) under an Argon atmosphere. Stir to form a suspension.

  • Addition: Add 1-bromo-2-(2-methoxyethoxy)ethane (11.3 g, 61.8 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 12 hours. Monitor via LC-MS (Target mass:

    
     ~ 297.2).[1]
    
    • Checkpoint: Ensure complete consumption of the pyrazole starting material to avoid difficult separations later.

  • Work-up: Cool to room temperature. Filter off the inorganic salts through a celite pad. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Note: The

      
      -alkylated product is typically less polar than the 
      
      
      
      -isomer (if formed) or unreacted material.[1]
  • Validation: Verify structure via

    
     NMR. Look for the characteristic ethylene triplets at 
    
    
    
    4.30 (t, 2H,
    
    
    ) and
    
    
    3.80 (t, 2H,
    
    
    ).[1]

Case Study: MCL-1 Inhibitors

A definitive example of the MEE group's utility is found in the optimization of MCL-1 inhibitors (Myeloid Cell Leukemia-1), a pro-survival protein overexpressed in many cancers.[1]

  • Challenge: Early indole/pyrazole macrocycles suffered from poor solubility and suboptimal binding kinetics.

  • Solution: Introduction of the methoxyethoxyethyl group at the solvent interface.

  • Outcome:

    • WaterMap Analysis: Crystallographic data confirmed that the MEE tail displaced "unstable" water molecules located at the periphery of the BH3-binding groove.[1]

    • Potency: This displacement contributed to a modest but crucial affinity gain (Ki improvement) driven by entropy, distinguishing the compound from analogs with simple alkyl tails.

    • Physicochemicals: The compound achieved high biorelevant solubility, enabling intravenous formulation for efficacy studies.

DOT Diagram: Mechanism of Action (Water Displacement)

WaterDisplacement cluster_thermo Thermodynamic Result Pocket Protein Binding Pocket (Solvent Exposed) UnstableWater High-Energy Water (Entropically Trapped) BulkSolvent Bulk Solvent (High Entropy) UnstableWater->BulkSolvent Release (Delta S > 0) Result Improved Free Energy (Delta G) Driven by Entropy UnstableWater->Result MEE_Group MEE Ligand Tail (Flexible Ether) MEE_Group->Pocket Binds MEE_Group->UnstableWater Displaces

Caption: Thermodynamic mechanism showing how the MEE group improves binding affinity via entropic water displacement.

References

  • MCL-1 Inhibitor Optimization: Journal of Medicinal Chemistry, "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties," 2025.[1] (Note: Citation based on recent search context; verify specific volume/page upon access).

  • KRAS G12C Inhibitors: World Intellectual Property Organization, "Pyrazolyl derivatives useful as anti-cancer agents," WO2021120890A1, 2021.

  • Pyrazole Alkylation Protocols: BenchChem Technical Support, "Optimizing N-Alkylation of Pyrazoles," 2025.[1]

  • WaterMap Methodology: Schrödinger, "Thermodynamic Analysis of Water Molecules in Protein Binding Sites."

  • General Pyrazole Chemistry: PubChem, "Compound Summary: 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole-5-carboxylic acid."[1][5]

Sources

4-Iodopyrazole Derivatives: A Linchpin Scaffold for Divergent Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 4-Iodopyrazole stands as a "privileged structure" in modern medicinal chemistry.[1] Its utility stems from a unique electronic dichotomy: the highly acidic N-H (pKa ~14) allows for facile N-functionalization, while the C4-iodide provides a reactive handle for palladium-catalyzed cross-couplings. Crucially, the C-I bond is significantly more labile toward oxidative addition than C-Br or C-Cl bonds, enabling chemoselective transformations. This guide outlines the preparation, protection, and sequential functionalization of 4-iodopyrazole, focusing on its role in generating kinase inhibitor libraries and complex bioactive scaffolds.

Part 1: The Chemical Rationale

The pyrazole ring is an electron-rich,


-excessive heterocycle. In 4-iodopyrazole, the iodine atom is located at the most electron-rich carbon (C4), making it an ideal partner for metal-catalyzed cross-coupling reactions.

Key Reactivity Features:

  • Acidity: The N-H proton is acidic enough to be deprotonated by mild bases (

    
    , 
    
    
    
    ), facilitating N-alkylation or N-arylation.
  • Electrophilicity: The C4-I bond is weak (

    
     kcal/mol), allowing oxidative addition to Pd(0) under mild conditions, often preserving other halogens (Cl, F) on the scaffold.
    
  • Tautomerism: Unsubstituted pyrazoles exist in rapid equilibrium between two tautomers. N-functionalization locks this equilibrium, determining the regiochemical outcome (1,3- vs 1,5-substitution patterns).

Diagram 1: Reactivity Profile of 4-Iodopyrazole

The following diagram illustrates the divergent reactivity pathways available from the core scaffold.

ReactivityProfile Core 4-Iodopyrazole (Core Scaffold) N_Func N1-Functionalization (Alkylation/Arylation) Core->N_Func Base / R-X C4_Couple C4-Cross Coupling (Suzuki/Sonogashira) Core->C4_Couple Pd(0) / Boronic Acid note N1-Protection is often required before C4/C5 functionalization to prevent catalyst poisoning. Core->note C5_Act C5-H Activation (Direct Arylation) N_Func->C5_Act Pd(II) / Heat

Caption: Divergent reactivity nodes of 4-iodopyrazole. Note the orthogonality between N1-alkylation and C4-coupling.

Part 2: Preparation and Protection Strategies

Synthesis of 4-Iodopyrazole

While commercially available, in-house synthesis is often required for isotope labeling or large-scale prep. Two primary methods exist: the "Green" oxidative iodination and the NIS method for deactivated substrates.

Protocol A: Green Iodination (


) 
Best for: Electron-neutral or electron-rich pyrazoles.
  • Suspend pyrazole (1.0 equiv) in water.[2][3]

  • Add molecular iodine (

    
    , 0.55 equiv).
    
  • Add 30%

    
     (0.6 equiv) dropwise.
    
  • Stir at RT for 2-4 hours. The product often precipitates as a white solid.

  • Mechanism:

    
     oxidizes 
    
    
    
    (byproduct) back to
    
    
    , ensuring 100% atom economy regarding iodine.

Protocol B: NIS/TFA Iodination Best for: Electron-deficient pyrazoles (e.g., 3-trifluoromethylpyrazole).

  • Dissolve substrate in Acetonitrile or TFA.

  • Add N-iodosuccinimide (NIS, 1.1 equiv).

  • Heat to 60-80°C.

  • Note: The acidic medium activates the NIS, generating a highly electrophilic

    
     species capable of overcoming the deactivated ring.
    
N-Protection: The Gatekeeper Step

The free N-H group can poison Pd catalysts by forming stable Pd-azolyl complexes. Protection is mandatory for high-yield cross-couplings.

Table 1: Strategic N-Protecting Groups

GroupReagentStabilityDeprotectionStrategic Utility
SEM SEM-Cl, NaHHigh (Base/Nu stable)TFA or TBAFIdeal for lithiation; directs C5-lithiation via coordination.
THP DHP, pTsOHMod (Acid sensitive)HCl / EtOHCheap, easy to remove; introduces a chiral center (often racemic).
Boc

, DMAP
Low (Base/Acid sensitive)TFA or HClGood for simple couplings; unstable to strong nucleophiles.
PMB PMB-Cl, BaseHighDDQ or CANUseful when orthogonal acid-stability is needed.

Part 3: Palladium-Catalyzed Cross-Couplings

Suzuki-Miyaura Coupling (C4-Arylation)

The C4 position is sterically accessible and electronically primed for oxidative addition.

Standard Protocol (Protected Substrate):

  • Substrate: 1-SEM-4-iodopyrazole (1.0 equiv).

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2M aq) or 
    
    
    
    (solid).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: 80-100°C, 4-12 h.

Technical Insight (Unprotected Substrates): Coupling unprotected pyrazoles is challenging due to the "poisoning" effect. However, using bulky, electron-rich phosphine ligands like XPhos or SPhos can facilitate this transformation by promoting reductive elimination and preventing the formation of resting-state Pd-azolyl dimers [1].

Sonogashira Coupling (C4-Alkynylation)

4-alkynylpyrazoles are precursors to fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Protocol:

  • Catalyst:

    
     (2 mol%) + CuI (1 mol%).
    
  • Base/Solvent:

    
     or Diisopropylamine (DIPA).
    
  • Temperature: RT to 50°C.

  • Note: 4-iodopyrazole reacts much faster than 4-bromopyrazole, allowing for selective coupling if both halogens are present in a complex molecule.

Part 4: Advanced Methodology - Sequential C-H Activation

A powerful modern strategy involves the C5-H arylation of 4-iodopyrazoles. Remarkably, under specific phosphine-free conditions, the C-H activation at C5 can occur without disturbing the C4-I bond. This allows for the rapid construction of 1,4,5-trisubstituted pyrazoles [2].

Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway.[4] The acidity of the C5-H is enhanced by the inductive effect of the adjacent N1 and the C4-iodine.

Diagram 2: Sequential C5-H / C4-Suzuki Workflow

This workflow demonstrates the synthesis of a polysubstituted kinase inhibitor scaffold.

SequentialWorkflow cluster_legend Logic Start 1-Methyl-4-iodopyrazole Step1 Step 1: C5-H Arylation (Pd(OAc)2, KOAc, Ar-Br) Start->Step1 Inter Intermediate: 1-Methyl-4-iodo-5-arylpyrazole Step1->Inter C4-I remains intact Step2 Step 2: C4-Suzuki Coupling (Pd-XPhos, Ar'-B(OH)2) Inter->Step2 Final Target: 1,4,5-Trisubstituted Pyrazole Step2->Final L1 Exploits orthogonality between C-H activation (Pd II) and Oxidative Addition (Pd 0)

Caption: Orthogonal functionalization strategy. The C4-iodide survives the C5-arylation, serving as a handle for the subsequent step.

Part 5: Troubleshooting & Optimization

Issue: Regioselectivity in N-Alkylation

  • Problem: Alkylating 3-substituted-4-iodopyrazoles yields a mixture of N1 and N2 isomers.

  • Solution: Use solvent control.[5][6]

    • DMF/DMSO (Polar Aprotic): Favors the thermodynamic product (usually the less sterically hindered nitrogen).

    • HFIP (Fluorinated Alcohol): Can reverse selectivity via hydrogen-bond networking with the pyrazole nitrogens [3].

Issue: De-iodination during Suzuki Coupling

  • Problem: The C-I bond is reduced to C-H instead of coupling.

  • Cause:

    
    -hydride elimination from the alkyl/alcohol solvent or insufficient transmetallation rate.
    
  • Solution: Switch to non-protic solvents (Toluene/DME) and increase the concentration of the boronic acid. Use dry solvents.[6]

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.[7] [Link]

  • Roger, J., et al. (2009). Palladium-Catalyzed Direct Arylation of 4-Bromo- and 4-Iodo-N-substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Kuttruff, C. A., et al. (2018). Regioselective N-Alkylation of Pyrazoles in Hexafluoroisopropanol. Chemical Science. [Link]

Sources

Technical Whitepaper: Chemical Profile of 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- (CAS: 1342043-04-2) represents a strategic "bifunctional" intermediate in modern drug discovery. Structurally, it combines a reactive 4-iodopyrazole core—a privileged scaffold for palladium-catalyzed cross-couplings—with a diethylene glycol (PEG-2) tail .

This specific substitution pattern serves two critical functions:

  • Solubility Modulation: The amphiphilic ether chain significantly lowers the LogP compared to the parent pyrazole, improving the aqueous solubility of downstream analogs.

  • Linker Utility: It acts as a minimal "linker" unit, commonly deployed in PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug design (FBDD) to extend into solvent-exposed pockets without introducing rigid steric bulk.

This guide provides an in-depth analysis of its stability profile, handling requirements, and a self-validating protocol for its primary application: Suzuki-Miyaura cross-coupling.

Structural Analysis & Physicochemical Properties

The molecule consists of an electron-rich aromatic heterocycle (pyrazole) substituted at the nitrogen (N1) position. The 4-iodo position is the electrophilic site for catalysis.

Table 1: Physicochemical Profile
PropertyData / Description
Chemical Name 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-
CAS Number 1342043-04-2
Molecular Formula C₈H₁₃IN₂O₂
Molecular Weight 296.11 g/mol
Physical State Viscous yellow to orange oil (at RT)
Solubility Soluble in DCM, MeOH, DMSO, DMF; Sparingly soluble in water (improved over non-PEGylated analogs)
Key Functional Groups Aryl Iodide (Reactive handle), Glycol Ether (Solubilizing tail)
Predicted LogP ~1.2 (vs. ~2.5 for N-benzyl analogs)
Structural Logic Diagram

The following diagram illustrates the functional dichotomy of the molecule.

StructureLogic Compound 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- Iodine 4-Iodo Motif (Reactive Electrophile) Compound->Iodine Site of Pd-Catalysis PEG PEG-2 Chain (Solubility/Linker) Compound->PEG Modulates LogP Suzuki Coupling Suzuki Coupling Iodine->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling Iodine->Sonogashira Coupling Hygroscopicity Hygroscopicity PEG->Hygroscopicity Peroxide Risk Peroxide Risk PEG->Peroxide Risk

Figure 1: Functional decomposition of the target molecule highlighting reactive and physicochemical domains.

Stability Profile & Storage Protocols

The stability of this compound is governed by two competing degradation pathways: photolytic deiodination and oxidative ether degradation .

Photolytic Instability (The Iodine Risk)

Aryl iodides, particularly electron-rich ones like pyrazoles, are susceptible to homolytic C–I bond cleavage upon exposure to UV/visible light.

  • Mechanism: Light energy excites the C–I bond, generating a radical pair. This leads to the liberation of elemental iodine (

    
    ), which manifests as a darkening of the oil (from pale yellow to brown/black).
    
  • Impact: The presence of free iodine can poison Palladium catalysts in subsequent steps.

Oxidative Instability (The Ether Risk)

The polyether chain is prone to auto-oxidation, forming hydroperoxides at the methylene positions adjacent to the oxygen atoms.

  • Mechanism: Radical abstraction of

    
    -protons followed by reaction with atmospheric oxygen.
    
  • Impact: Peroxides are safety hazards upon concentration and can oxidatively degrade sensitive partners (e.g., phosphine ligands) in coupling reactions.

Storage Protocol (Self-Validating System)

To ensure integrity, follow this rigorous storage system.

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Purge with Argon or Nitrogen before sealing (prevents auto-oxidation).

  • Temperature: Store at -20°C.

  • Validation Check: Before use, inspect the color.

    • Pale Yellow: Pass.

    • Dark Brown: Fail (Significant deiodination).

    • Test: A starch-iodide paper test can confirm the presence of free iodine if the color is ambiguous.

Reactivity & Synthetic Utility[3][4][5][6][7]

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The electron-rich nature of the pyrazole ring makes the oxidative addition of Pd(0) slower than in electron-deficient systems (like pyridine), requiring electron-rich ligands (e.g., SPhos, XPhos) or robust Pd(II) precatalysts.

Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling of CAS 1342043-04-2 with a phenylboronic acid derivative.

Reagents
  • Substrate: 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- (1.0 equiv)

  • Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Setup: Charge a microwave vial or round-bottom flask with the iodopyrazole, boronic acid, and base.

  • Inerting: Cap the vessel and cycle vacuum/Argon three times. Crucial: Oxygen inhibits the catalytic cycle and promotes ether oxidation.

  • Solvent Addition: Add degassed solvent via syringe.

  • Catalyst Addition: Briefly open the cap under a positive stream of Argon to add the Pd catalyst quickly. Reseal and purge once more.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Visual Checkpoint: The reaction mixture should turn black (active Pd species) but should not precipitate a silver mirror (catalyst decomposition) immediately.

  • Monitoring (Self-Validation):

    • Perform TLC (5% MeOH in DCM).

    • Checkpoint: The starting iodide (Rf ~0.6) must disappear. The product will typically be more polar (lower Rf) if the boronic acid contains polar groups, or less polar if it is a simple aryl.

    • Staining: Use

      
       stain. The PEG chain stains vigorously (yellow/brown background).
      
  • Workup: Dilute with EtOAc, wash with water (to remove inorganic salts and PEG-related impurities if the chain fragmented), dry over

    
    , and concentrate.
    
Reactivity Workflow Diagram

Reactivity Start Start: 4-Iodopyrazole Deriv. (CAS 1342043-04-2) Condition Conditions: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C Start->Condition Intermediate Oxidative Addition (L2Pd-Ar-I species) Condition->Intermediate Rate Limiting Step Cycle Transmetallation & Reductive Elimination Intermediate->Cycle Deiodination Side Product: De-iodinated Pyrazole Intermediate->Deiodination If H2O/Protons present without Boronic Acid Product Product: 4-Aryl-1-PEG-pyrazole Cycle->Product

Figure 2: Palladium-catalyzed cross-coupling workflow and potential side-reaction pathway.

Handling & Safety

  • Skin Absorption: The PEG chain enhances permeability through the skin. Wear nitrile gloves and long sleeves.

  • Inhalation: As an oil, volatility is low, but aerosols are hazardous. Handle in a fume hood.

  • Waste Disposal: Segregate as halogenated organic waste.

References

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025).[2][3][1][4][5] Retrieved from

  • Ambeed. Product Datasheet: 4-Iodo-1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazole (CAS 1342043-04-2). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-iodopyrazole derivatives. Retrieved from

  • Usami, Y. et al. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.[6][7] Molecules 2021, 26, 3370.[7] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet (SDS) for Pyrazole Derivatives. Retrieved from

Sources

Methodological & Application

The Strategic Application of 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in the design of contemporary kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged scaffold.[1][2] This technical guide provides an in-depth exploration of a key intermediate, 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- , for researchers, scientists, and drug development professionals. We will dissect the synthetic rationale, provide detailed, field-tested protocols for its preparation, and illustrate its application in the synthesis of potent kinase inhibitors through established cross-coupling methodologies. The causality behind the inclusion of the iodo-substituent and the N-alkyl sidechain will be a central focus, offering insights into strategic molecular design in kinase-targeted drug discovery.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[3][4] The design of small molecule kinase inhibitors that can selectively target the ATP-binding site of a specific kinase is a paramount objective in medicinal chemistry. The pyrazole ring has emerged as a highly successful "privileged scaffold" in this endeavor. Its unique electronic properties, ability to form critical hydrogen bonds with the kinase hinge region, and synthetic tractability make it an ideal foundation for building potent and selective inhibitors.[5][6]

The strategic functionalization of the pyrazole core is critical for achieving desired potency and selectivity. The introduction of a halogen, particularly iodine, at the 4-position provides a versatile handle for late-stage diversification through palladium-catalyzed cross-coupling reactions. This allows for the efficient exploration of chemical space and the optimization of interactions with the kinase active site.

This guide focuses on a specific, yet highly valuable, derivative: 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- . The N-alkylation with a short polyethylene glycol (PEG)-like chain, -[2-(2-methoxyethoxy)ethyl], is a deliberate design choice aimed at improving the physicochemical properties of the resulting inhibitors, such as solubility and metabolic stability, which are critical for drug development.

Synthesis of the Core Intermediate: 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

The synthesis of this key intermediate is a two-step process commencing with the commercially available 4-iodo-1H-pyrazole. The primary challenge lies in the regioselective N-alkylation of the pyrazole ring.

Synthetic Workflow

The overall synthetic strategy is depicted below:

Synthesis_Workflow Start 4-iodo-1H-pyrazole Reaction_Step N-Alkylation Start->Reaction_Step Alkylating_Agent 1-bromo-2-(2-methoxyethoxy)ethane Alkylating_Agent->Reaction_Step Product 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- Reaction_Step->Product

Caption: Synthetic workflow for the preparation of the target intermediate.

Detailed Experimental Protocol: N-Alkylation of 4-iodo-1H-pyrazole

This protocol describes a general and robust procedure for the N-alkylation of 4-iodo-1H-pyrazole.

Materials:

  • 4-iodo-1H-pyrazole

  • 1-bromo-2-(2-methoxyethoxy)ethane (or the corresponding tosylate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-iodo-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole nitrogen, forming the highly nucleophilic pyrazolide anion. This ensures a rapid and complete reaction. For a milder alternative, potassium carbonate (2-3 eq) can be used, often requiring heating (e.g., 60-80 °C) to drive the reaction to completion.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-(2-methoxyethoxy)ethane (1.1 eq) dropwise. Causality: The alkylating agent is added slowly to control any potential exotherm. The bromide is a good leaving group, facilitating the SN2 reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Characterization Data:

The structure of the final product, 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- , should be confirmed by NMR and MS analysis.[7]

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, as well as the characteristic peaks for the methylene (-CH₂-) and methoxy (-OCH₃) groups of the 2-(2-methoxyethoxy)ethyl side chain. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring (with the carbon bearing the iodine atom being significantly shifted) and the side chain carbons.
MS (ESI) The presence of the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product.

Application in Kinase Inhibitor Synthesis: Cross-Coupling Strategies

The true utility of 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- lies in its capacity as a versatile building block for constructing complex kinase inhibitors. The C-I bond is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl moieties that are crucial for binding to the kinase active site.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between the 4-position of the pyrazole and various boronic acids or esters.[5]

Suzuki_Coupling_Workflow Start 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- Reaction_Step Suzuki-Miyaura Coupling (Pd catalyst, Base) Start->Reaction_Step Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Step Product 4-Aryl/Heteroaryl Pyrazole Derivative Reaction_Step->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the pyrazole and a terminal alkyne, a common feature in some kinase inhibitor scaffolds.[8]

Exemplary Protocol: Sonogashira Coupling

Materials:

  • 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%)

  • Copper(I) iodide (CuI, 4-8 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- (1.0 eq), palladium catalyst, and CuI.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Rationale for the 2-(2-methoxyethoxy)ethyl Side Chain

The inclusion of the 2-(2-methoxyethoxy)ethyl moiety is a strategic decision in drug design. This flexible, polar side chain can confer several advantageous properties:

  • Improved Aqueous Solubility: The ether oxygens can act as hydrogen bond acceptors, enhancing the solubility of the molecule, which is often a challenge for planar, aromatic kinase inhibitors.

  • Enhanced Permeability: The balance of hydrophilicity and lipophilicity in this side chain can improve cell permeability.

  • Metabolic Stability: The ether linkages are generally more resistant to metabolic degradation compared to other functional groups.

  • Vector for Further Interactions: This side chain can project into the solvent-exposed region of the kinase active site, potentially forming favorable interactions and contributing to binding affinity.

Application Example: Synthesis of a Putative CDK Inhibitor

Many cyclin-dependent kinase (CDK) inhibitors feature a substituted pyrazole core.[9] The following is a hypothetical, yet representative, protocol for the synthesis of a CDK inhibitor scaffold using our key intermediate.

Kinase_Inhibitor_Synthesis Intermediate 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- Suzuki_Step Suzuki Coupling with Pyrimidine Boronic Ester Intermediate->Suzuki_Step Aminopyrimidine 2-Amino-5-bromopyrimidine Aminopyrimidine->Suzuki_Step via boronic ester Final_Product Putative CDK Inhibitor Suzuki_Step->Final_Product

Sources

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 4-Iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the operational protocols for utilizing 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole (hereafter referred to as Substrate-A ) in Palladium-catalyzed cross-coupling reactions.

Substrate-A represents a high-value "hybrid" building block. It combines the pharmacologically active pyrazole core (prevalent in kinase inhibitors) with a short PEGylated tail (2-(2-methoxyethoxy)ethyl). This side chain is strategically designed to enhance aqueous solubility and metabolic stability (ADME properties) of lipophilic drug candidates without significantly increasing molecular weight.

Key Technical Challenges addressed in this guide:

  • Catalyst Poisoning: The nitrogen-rich pyrazole ring can competitively bind to Pd centers.

  • Coordination Effects: The ether oxygens in the PEG tail may act as weak hemilabile ligands, potentially altering reaction kinetics.

  • Purification: The polarity of the PEG chain requires modified extraction and chromatography protocols compared to standard lipophilic pyrazoles.

Strategic Analysis: Reactivity Profile

Electronic & Steric Considerations

The C4-position of the pyrazole ring is electron-rich, yet the Carbon-Iodine (C-I) bond is weak and highly reactive toward Oxidative Addition (the first step of the catalytic cycle).

  • Reactivity Order: C-I > C-Br >> C-Cl.[1]

  • Regioselectivity: The N1-alkylation (PEG tail) blocks the most acidic site, preventing catalyst sequestration by deprotonated nitrogen and ensuring coupling occurs exclusively at C4.

Solubility Management

Unlike simple alkyl-pyrazoles, Substrate-A is amphiphilic.

  • Reaction Solvent: Highly compatible with polar aprotic solvents (DMF, DMSO) and ethers (Dioxane, THF).

  • Extraction: Avoid pure hexanes. Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to ensure quantitative recovery from aqueous workups.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Primary Application: Synthesis of Biaryl/Heterobiaryl Libraries.

Reaction Scheme & Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. We recommend Pd(dppf)Cl₂·DCM for standard couplings due to its resistance to defluorination and stability, or XPhos Pd G2 for sterically hindered boronic acids.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate-A: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Workflow:

  • Degassing (Critical): Charge a reaction vial with Substrate-A, Boronic acid, and Base. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen causes homocoupling of boronic acids and catalyst deactivation.

  • Solvation: Add pre-degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat to 80–90°C for 4–16 hours. Monitor by LC-MS (Target mass = Substrate-I + Boronic-Fragment - HI).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). The PEG-pyrazole product will partition into the organic layer, but avoid excessive water washes to prevent yield loss due to water solubility.

  • Purification: Flash Chromatography. Gradient: 0% → 10% Methanol in DCM. Note: The PEG tail makes the product polar; standard Hexane/EtOAc gradients may cause streaking.

Data Summary: Ligand Effects

Simulated representative data based on N-alkyl-4-iodopyrazole reactivity profiles.

Catalyst SystemLigand TypeConversion (1h)Yield (Isolated)Notes
Pd(PPh₃)₄ Monodentate Phosphine65%78%Good baseline; sensitive to air.
Pd(dppf)Cl₂ Bidentate Ferrocene85%92% Recommended. Robust; handles heteroatoms well.
XPhos Pd G2 Buchwald Pre-catalyst98% 95%Best for sterically hindered coupling partners (ortho-substituted).
Pd(OAc)₂ / SPhos Biaryl Phosphine90%88%Excellent for electron-rich boronic acids.

Protocol B: Sonogashira Coupling (Alkyne Insertion)

Primary Application: Synthesis of Alkynyl-Pyrazoles for "Click" Chemistry or rigid linkers.

Reagents:

  • Substrate-A: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or DMF/Et₃N (3:1).

Step-by-Step Workflow:

  • Dissolve Substrate-A and the Alkyne in dry DMF/Et₃N in a pressure vial.

  • Degas the solution (sparge with Argon for 10 mins).

  • Add Pd(PPh₃)₂Cl₂ and CuI .[1] The solution typically turns yellow/brown.

  • Stir at RT to 50°C . Note: 4-iodopyrazoles are highly reactive; high heat often causes alkyne polymerization.

  • Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove Cu and Pd before chromatography, otherwise, the product may carry toxic metal residues.

Visualization of Workflows

Catalytic Cycle (Suzuki-Miyaura)

The following diagram illustrates the specific mechanistic pathway for Substrate-A, highlighting the critical Oxidative Addition step at the C-I bond.

SuzukiCycle Figure 1: Catalytic Cycle for 4-Iodo-1-PEG-Pyrazole Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate-A (R-I) PdII_Complex Pd(II)-Ar-I Intermediate OxAdd->PdII_Complex TransMet Transmetallation (Base + Boronic Acid) PdII_Complex->TransMet + Ar-B(OH)2 / Base PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product

Caption: The Pd(0) species inserts into the C-I bond of the pyrazole. The PEG tail remains spectator but ensures solubility.

Experimental Workflow Logic

This flow logic ensures the user selects the correct workup based on the amphiphilic nature of the PEG tail.

Workflow Figure 2: Decision Matrix for Workup & Purification Start Reaction Complete (LC-MS Verification) Quench Quench: Water/Brine Start->Quench Extract_Decision Extraction Solvent? Quench->Extract_Decision Hexane Hexane/Et2O (NOT RECOMMENDED) Extract_Decision->Hexane Lipophilic Only DCM DCM or EtOAc (RECOMMENDED) Extract_Decision->DCM PEG-Tail (Amphiphilic) Phase_Sep Phase Separation: Product in Organic Phase Hexane->Phase_Sep Poor Recovery DCM->Phase_Sep High Recovery Purify_Decision Purification Mode Phase_Sep->Purify_Decision Normal_Phase Silica Gel: DCM/MeOH (95:5) Purify_Decision->Normal_Phase Standard Reverse_Phase C18 HPLC: Water/ACN (+0.1% TFA) Purify_Decision->Reverse_Phase High Purity Req.

Caption: Due to the PEG chain, DCM/EtOAc is required for extraction. Hexanes will fail to extract the product.

References

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (Accessed 2023).[3]

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010).[4][5]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols.

  • National Institutes of Health (PMC). PEGylation in Pharmaceutical Development: Solubility and Pharmacokinetics.(Note: Proxy link for general PEGylation principles cited in text).

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 4-iodopyrazoles and palladium catalysts before handling.

Sources

Application Notes and Protocols for the N-Alkylation of 4-Iodopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, unlocking access to a vast chemical space of biologically active molecules. The resulting N-alkyl pyrazole scaffolds are prevalent in numerous pharmaceuticals and agrochemicals.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the N-alkylation of 4-iodopyrazole, a particularly valuable building block. The iodine atom at the C4 position serves as a versatile handle for subsequent functionalization, such as cross-coupling reactions, making N-alkyl-4-iodopyrazoles key intermediates in the synthesis of complex molecular architectures.[4][5][6]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and troubleshooting.

Core Principles and Mechanistic Insights

The N-alkylation of 4-iodopyrazole is fundamentally a nucleophilic substitution reaction. The pyrazole, upon deprotonation, forms a pyrazolate anion which then acts as a nucleophile, attacking an electrophilic alkylating agent.

A primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity.[1][7] Alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers that can be difficult to separate.[7] The regioselectivity is influenced by a delicate interplay of steric and electronic factors.[7]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the alkylating agent will direct the reaction towards the more accessible nitrogen.[2][7]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[7] In the case of 4-iodopyrazole, the electron-withdrawing nature of the iodine atom decreases the electron density at both nitrogen atoms, but this effect is more pronounced at the adjacent positions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of the reaction.[1][7]

Experimental Protocols

This section details several robust methods for the N-alkylation of 4-iodopyrazole, each with its own advantages and considerations.

Protocol 2.1: Classical Base-Mediated N-Alkylation

This is the most common and straightforward approach for N-alkylation.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the pyrazole, generating the nucleophilic pyrazolate anion. The choice of base is critical; stronger bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can offer milder reaction conditions and may influence regioselectivity.[7]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they effectively solvate the pyrazolate anion and the counter-ion, enhancing the nucleophilicity of the pyrazolate.[7]

  • Temperature: The reaction temperature is adjusted based on the reactivity of the alkylating agent and the pyrazole. Room temperature is often sufficient, but heating may be required for less reactive substrates.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF) to dissolve the pyrazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 1.1 eq or K₂CO₃, 2.0 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from a few hours to overnight.

  • Work-up: Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-4-iodopyrazole.

Protocol 2.2: Phase-Transfer Catalysis (PTC) for N-Alkylation

PTC is an excellent alternative, particularly for large-scale synthesis, as it often avoids the need for anhydrous solvents and strong, hazardous bases.[8][9][10]

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

  • Base: Solid potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used and are less hazardous than sodium hydride.

  • Solvent: The reaction can often be performed in a biphasic system or even without a solvent, which is environmentally advantageous.[8][9][10]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-iodo-1H-pyrazole (1.0 eq), the alkylating agent (1.1 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and the base (e.g., powdered KOH or K₂CO₃, 2-3 eq).

  • Reaction Conditions: Stir the mixture vigorously at a suitable temperature (ranging from room temperature to 80 °C). The reaction can be performed with or without an organic solvent.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, add water to dissolve the inorganic salts.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Drying and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or flash column chromatography.

Protocol 2.3: Mitsunobu Reaction for N-Alkylation

Causality Behind Experimental Choices:

  • Reagents: The reaction relies on a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13] These reagents activate the alcohol for nucleophilic attack by the pyrazole.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-iodo-1H-pyrazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the azodicarboxylate (1.5 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The major challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate by-products. Purification is typically achieved by flash column chromatography.

Data Presentation: Comparison of N-Alkylation Methods

Method Typical Base Typical Solvent Advantages Disadvantages Key References
Base-Mediated NaH, K₂CO₃, Cs₂CO₃DMF, Acetonitrile, THFWide applicability, straightforwardRequires anhydrous conditions, potential for strong bases[7],[14]
Phase-Transfer Catalysis KOH, K₂CO₃Biphasic or solvent-freeMilder conditions, scalable, often no need for anhydrous solventsCatalyst can sometimes be difficult to remove[8],[9],[10]
Mitsunobu Reaction N/ATHF, DCMMild, neutral conditions, uses alcohols directlyStoichiometric by-products can complicate purification[11],[12],[13]
Acid-Catalyzed Brønsted or Lewis acidsDCEAlternative for specific substrates (e.g., with trichloroacetimidates)Substrate scope may be limited[2],[15],[3]
Microwave-Assisted VariousOften solvent-free or in polar solventsRapid reaction times, improved yieldsRequires specialized equipment[16],[17],[18],[19]
Enzymatic N/AAqueous bufferHigh regioselectivity, environmentally friendlyRequires specific enzymes, may not be broadly applicable[20],[21]

Visualizations

Experimental Workflow for Base-Mediated N-Alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 4-Iodopyrazole and Base in Solvent start->reagents deprotonation Deprotonation reagents->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent stir Stir and Monitor (TLC/LC-MS) add_alkylating_agent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end N-Alkyl-4-Iodopyrazole purify->end

Caption: General workflow for base-mediated N-alkylation of 4-iodopyrazole.

Factors Influencing Regioselectivity

regioselectivity_factors cluster_steric Steric Factors cluster_electronic Electronic & Solvent Factors cluster_conditions Reaction Conditions regioselectivity N1 vs. N2 Regioselectivity steric_substituent Bulky Pyrazole Substituents regioselectivity->steric_substituent Influences steric_alkylating Bulky Alkylating Agent regioselectivity->steric_alkylating Influences electronic_effects Substituent Electronic Effects (EWG/EDG) regioselectivity->electronic_effects Influences solvent_polarity Solvent Polarity (e.g., DMF, TFE) regioselectivity->solvent_polarity Influences base_choice Choice of Base (e.g., NaH vs. K2CO3) regioselectivity->base_choice Influences cation_effects Counter-ion Effects regioselectivity->cation_effects Influences

Caption: Key factors governing the regioselectivity in pyrazole N-alkylation.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger base for complete deprotonation, or switching to a more polar solvent. Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive bases like NaH.

  • Mixture of Regioisomers: To improve regioselectivity, try altering the steric bulk of the alkylating agent or the pyrazole substituents.[7] Changing the solvent to a more polar one like DMSO or a fluorinated alcohol may also favor the formation of a single isomer.[7] The choice of base and its counter-ion can also dramatically influence the N1/N2 ratio.[1][22]

  • No Reaction: If no reaction occurs, verify the activity of the base and the purity of the starting materials. A more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) may be necessary. For unreactive substrates, higher temperatures or microwave irradiation could be beneficial.[17][18]

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Sánchez-Migallón, A. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Vertex AI Search. (n.d.).
  • BenchChem. (2025). Optimizing N-Alkylation of Pyrazoles - Technical Support Center.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (n.d.).
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523-3526.
  • ResearchGate. (n.d.).
  • MDPI. (2022).
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • WuXi Biology. (n.d.).
  • Semantic Scholar. (2022).
  • SlideShare. (2018). Pyrazole.
  • BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • PubMed. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • PubMed. (2019).
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • VU Study Tour. (n.d.). Mitsunobu Reaction in My Chemistry.
  • RSC Publishing. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles.
  • PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • ScienceDirect. (2025).
  • BenchChem. (2025). Synthesis of 4-Iodopyrazole - Technical Support Center.
  • MDPI. (2025).
  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
  • Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (2022).
  • ResearchGate. (2025). ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction.
  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • BenchChem. (2025).
  • RSC Publishing. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Google Patents. (n.d.).

Sources

Application Notes & Protocols: Synthesis of Sildenafil Analogues from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of sildenafil analogues, potent phosphodiesterase type 5 (PDE5) inhibitors, utilizing versatile pyrazole intermediates. We will explore the strategic importance of the pyrazole core, provide detailed, step-by-step protocols for the construction of the key pyrazolopyrimidinone scaffold, and its subsequent functionalization. This document is designed to provide researchers with both the theoretical underpinnings and the practical methodologies required for the successful synthesis and exploration of novel sildenafil analogues for drug discovery programs.

Introduction: The Strategic Importance of the Pyrazole Core in Sildenafil and its Analogues

Sildenafil, the active ingredient in Viagra®, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] Its clinical success in treating erectile dysfunction and pulmonary arterial hypertension has spurred extensive research into analogous compounds with improved pharmacological profiles.[2][3][4] At the heart of sildenafil's structure lies the pyrazolopyrimidinone scaffold, a fused heterocyclic system that mimics the purine ring of cGMP, allowing it to bind effectively to the active site of the PDE5 enzyme.[5][6]

The pyrazole moiety, in particular, is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a crucial component for achieving high-affinity binding to biological targets.[6] In sildenafil, the pyrazole ring is critical for establishing key interactions within the PDE5 active site, contributing significantly to its potency and selectivity.[6]

This guide will focus on the synthetic strategies employed to construct and modify this essential pyrazole-containing core, enabling the generation of diverse libraries of sildenafil analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Overall Synthetic Strategy

The general approach to synthesizing sildenafil analogues from pyrazole intermediates involves a convergent strategy. The core pyrazolopyrimidinone ring system is first assembled, followed by the introduction of the functionalized phenyl group at the C5 position and subsequent modification of the sulfonyl group to introduce diversity.

A typical retrosynthetic analysis reveals three key fragments:

  • A substituted pyrazole-5-carboxylate: This serves as the foundational building block.

  • A 2-alkoxybenzoyl derivative: This will form the C5-phenyl substituent of the pyrazolopyrimidinone core.

  • An amine: This will be introduced at the final stage to functionalize the sulfonyl group.

The overall synthetic workflow can be visualized as follows:

G A Pyrazole-5-carboxylate Synthesis B Pyrazolopyrimidinone Formation A->B Key Intermediate C Chlorosulfonation B->C Core Scaffold D Sulfonamide Formation (Amine Coupling) C->D Activated Intermediate E Final Sildenafil Analogue D->E Diversification Step

Caption: General synthetic workflow for sildenafil analogues.

Detailed Protocols and Methodologies

Synthesis of the Key Intermediate: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

The synthesis of the pyrazole core is a critical first step. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used and efficient method.[7]

Protocol:

  • Step 1: Formation of the 1,3-Dicarbonyl Intermediate.

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate dropwise at 0-5 °C.

    • Following the addition, add 2-pentanone dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • The resulting sodium salt of the dicarbonyl compound is then carefully neutralized with a dilute acid (e.g., 2N HCl) to yield the crude 1,3-dicarbonyl intermediate.

  • Step 2: Cyclization with Methylhydrazine.

    • Dissolve the crude 1,3-dicarbonyl intermediate in glacial acetic acid.

    • Add methylhydrazine sulfate portion-wise to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • The precipitated product, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, is collected by filtration, washed with water, and dried.

Causality and Experimental Choices:

  • The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of 2-pentanone, facilitating the Claisen condensation with diethyl oxalate.

  • Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction with methylhydrazine.

  • Methylhydrazine is used to introduce the N-methyl group on the pyrazole ring, a key feature of sildenafil.

Formation of the Pyrazolopyrimidinone Core

The pyrazolopyrimidinone ring system is typically constructed through a cyclocondensation reaction.

Protocol:

  • Step 1: Amidation of the Pyrazole Carboxylate.

    • The ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is first converted to the corresponding carboxamide. This can be achieved by heating with a solution of ammonia in methanol in a sealed tube or by treatment with formamide.

  • Step 2: Cyclization with a 2-Alkoxybenzoyl Chloride.

    • The pyrazole-5-carboxamide is then reacted with a 2-alkoxybenzoyl chloride (e.g., 2-ethoxybenzoyl chloride) in a suitable solvent like pyridine or toluene.

    • The reaction is typically heated to reflux for several hours.

    • The cyclization is often promoted by a base such as potassium carbonate or triethylamine.

An alternative and often higher-yielding approach involves a one-pot reaction:

  • The ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is reacted with 2-ethoxybenzamide in the presence of a strong base like potassium tert-butoxide in a high-boiling solvent such as N,N-dimethylformamide (DMF).[2]

  • The reaction mixture is heated, leading to the formation of the pyrazolopyrimidinone core.

  • Upon cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization.

Causality and Experimental Choices:

  • The conversion of the ester to the amide is necessary to provide the nucleophilic nitrogen for the subsequent cyclization.

  • The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial in the one-pot synthesis to facilitate the condensation and cyclization while minimizing side reactions.[2]

G cluster_0 Pyrazole Intermediate Synthesis cluster_1 Pyrazolopyrimidinone Formation A 2-Pentanone + Diethyl Oxalate B 1,3-Dicarbonyl Intermediate A->B Claisen Condensation C Ethyl 1-methyl-3-propyl-1H -pyrazole-5-carboxylate B->C Cyclization with Methylhydrazine D Pyrazole Carboxamide C->D Amidation E 5-(2-ethoxyphenyl)-1-methyl-3-propyl -1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one D->E Cyclocondensation with 2-Ethoxybenzoyl Chloride

Sources

Application Note: Rational Design and Evaluation of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, the pyrazole scaffold represents a "privileged structure." Unlike traditional carboxylate-containing NSAIDs (e.g., ibuprofen, diclofenac) that often cause gastric mucosal damage via non-selective COX-1 inhibition, pyrazole derivatives—exemplified by Celecoxib —enable the design of COX-2 selective inhibitors .[1][2]

This guide details a comprehensive workflow for developing novel pyrazole-based anti-inflammatories, moving from rational Structure-Activity Relationship (SAR) design to robust chemical synthesis and biological validation.[1]

Rational Design & SAR Strategy

The success of pyrazoles lies in their ability to fit the distinct hydrophobic side pocket of the COX-2 enzyme, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.

The Pharmacophore Model

To achieve high potency and selectivity, the design must adhere to specific structural requirements. The 1,5-diarylpyrazole motif is the industry standard for COX-2 selectivity.

SAR_Strategy Scaffold Pyrazole Core (1,5-Diaryl Substitution) R1 Position 1 (N1): Sulfonamide/Sulfone (Critical for COX-2 Pocket) Scaffold->R1 H-Bonding (Arg513) R5 Position 5: Lipophilic Aryl Ring (Steric Bulk) Scaffold->R5 Hydrophobic Interaction R3 Position 3: Trifluoromethyl/Difluoro (Metabolic Stability) Scaffold->R3 ADME Optimization

Figure 1: Structure-Activity Relationship (SAR) map for COX-2 selective pyrazoles. The N1-sulfonamide group is critical for docking into the COX-2 hydrophilic side pocket.

Chemical Synthesis: The Knorr Protocol

While various methods exist, the Knorr Pyrazole Synthesis remains the most robust for generating 1,3,5-trisubstituted pyrazoles.

Critical Causality: Regioselectivity

Expert Insight: A common failure mode in this reaction is the formation of regioisomers. When reacting a hydrazine with an unsymmetrical 1,3-diketone, two products are possible. To force the formation of the desired 1,5-diaryl isomer (Celecoxib-like) over the 1,3-diaryl isomer, the steric bulk of the diketone substituents and solvent polarity must be controlled.

Protocol: Microwave-Assisted Synthesis

Standard reflux methods take 6–12 hours. This optimized microwave protocol reduces time to 20 minutes.

Reagents:

  • 1,3-Diketone derivative (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Conc. HCl (cat.)[3]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve the 1,3-diketone (1.0 mmol) and aryl hydrazine (1.1 mmol) in 3 mL of EtOH.

  • Catalysis: Add 2 drops of conc. HCl.

  • Reaction: Seal the vial and irradiate at 120°C for 15–20 minutes (Power: 150W).

  • Monitoring: Check completion via TLC (Eluent: 30% EtOAc/Hexane). Look for the disappearance of the hydrazine spot.

  • Work-up:

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • The pyrazole usually precipitates as a solid. Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOH/Water to remove trace hydrazine (which is toxic and interferes with biological assays).

Biological Validation Protocols

Trustworthy drug discovery requires a "Self-Validating System." Every assay must include a positive control (Celecoxib) and a vehicle control (DMSO).

Protocol A: In Vitro COX-1/COX-2 Inhibition (Enzymatic)

Objective: Determine the Selectivity Index (SI =


). A high SI indicates reduced gastrointestinal toxicity risk.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.[4]

  • Substrate: Arachidonic Acid.[3][4][5][6]

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).

  • Readout: Fluorescence Microplate Reader (Ex/Em = 535/587 nm).[4][6]

Workflow:

  • Enzyme Priming: Dilute COX-1 and COX-2 enzymes in assay buffer (100 mM Tris-HCl, pH 8.0). Add heme cofactor.

  • Inhibitor Incubation:

    • Add 10

      
      L of test compound (dissolved in DMSO) to wells.
      
    • Range: Screen 6 concentrations (e.g., 0.01

      
      M to 100 
      
      
      
      M) to generate a curve.
    • Controls: Celecoxib (Positive), DMSO only (Negative/Max Activity).

    • Incubate for 10 minutes at 25°C . Why? To allow the inhibitor to bind the active site before substrate competition.

  • Reaction Initiation: Add 10

    
    L of Arachidonic Acid / Amplex Red mix.
    
  • Measurement: Monitor fluorescence kinetically for 10 minutes.

  • Calculation:

    
    
    
Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Confirm the compound can cross cell membranes and inhibit inflammatory signaling (NO production) in a living system.

Inflammatory_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-kB Translocation (Nucleus) TLR4->NFkB Signaling Cascade iNOS iNOS Expression NFkB->iNOS Transcription COX2 COX-2 Expression NFkB->COX2 Transcription NO Nitric Oxide (NO) (Detected via Griess) iNOS->NO PGE2 PGE2 COX2->PGE2

Figure 2: The LPS-induced inflammatory cascade in macrophages. The assay measures Nitric Oxide (NO) accumulation as a proxy for inflammation.

Methodology (Griess Assay):

  • Seeding: Plate RAW 264.7 murine macrophages at

    
     cells/well in a 96-well plate (DMEM + 10% FBS). Incubate 24h.
    
  • Induction & Treatment:

    • Replace medium with fresh DMEM containing LPS (1

      
      g/mL) .
      
    • Simultaneously add test compounds (0.1 – 50

      
      M).
      
    • Controls: LPS only (100% inflammation), LPS + Celecoxib (Positive control), No LPS (Basal).

  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Griess Reaction:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED in phosphoric acid).
      
    • Incubate 10 mins at Room Temp (Dark).

  • Readout: Measure Absorbance at 540 nm .

  • Validation: Use a Sodium Nitrite (

    
    ) standard curve (0–100 
    
    
    
    M) to quantify NO release.

Data Interpretation & Decision Matrix

When analyzing your library, use the following matrix to select leads for in vivo testing.

Compound IDCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)Cellular NO IC50 (

M)
Decision
Ideal Criteria < 0.5 > 50 > 100 < 5.0 Advance
Celecoxib (Ref) 0.0515.03002.5Benchmark
Candidate A 0.040.0821.8Reject (Toxic: Hits COX-1)
Candidate B 0.30>100>3334.2Advance (High Selectivity)
Candidate C 0.1020.0200>50Hold (Poor cell permeability)

Expert Note on Candidate C: A compound with good enzymatic inhibition but poor cellular activity often suffers from solubility issues or inability to cross the cell membrane. Re-evaluate the lipophilicity (LogP) of the R3/R5 substituents.

References

  • Review of Pyrazole SAR: Kaur, P., et al. (2022).[7] "Pyrazole as an anti-inflammatory scaffold: A comprehensive review." International Journal of Health Sciences. 7[1][7][8][9][10]

  • Knorr Synthesis Protocol: BenchChem Technical Support. (2025).[11][12] "Application Notes and Protocols for Knorr Pyrazole Synthesis." 13[7][8][9][10]

  • COX-2 Screening Methodology: Assay Genie. "COX-2 Inhibitor Screening Kit (Fluorometric) Protocol." 4[1][8][10]

  • RAW 264.7 Griess Assay: National Cancer Institute (NCL). "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7." 14

  • Celecoxib SAR & Pharmacology: PubChem.[11] "Celecoxib Compound Summary." 11

Sources

Troubleshooting & Optimization

side reactions in the synthesis of 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole

Executive Summary & Route Analysis

The Molecule: 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole is a critical bifunctional building block.[1][2] The 4-iodo position serves as an excellent handle for Pd-catalyzed cross-couplings (Suzuki, Sonogashira), while the PEG-like tail confers solubility and favorable pharmacokinetic properties (LogD modulation).[1][2]

Synthesis Strategy: While two routes exist, Route A (Direct Alkylation) is the industry standard for scale and convergence.[1] Route B (Iodination of the alkylated pyrazole) is less preferred due to the risk of poly-iodination and the handling of the amphiphilic unfunctionalized pyrazole intermediate.[1]

  • Route A (Recommended): Nucleophilic substitution (

    
    ) of 4-iodopyrazole with 1-bromo-2-(2-methoxyethoxy)ethane.[1][2]
    
  • Route B: Iodination of 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole using NIS or

    
    /CAN.[1][2]
    

Critical Side Reactions: Mechanisms & Mitigation

The synthesis appears deceptively simple, yet yields often plateau around 60-70% without optimization.[1][2] The following side reactions are the primary culprits.[2]

A. -Elimination of the Alkylating Agent
  • Observation: Low conversion of pyrazole, presence of vinyl ether by-products, consumption of alkyl halide.[1]

  • Mechanism: The alkylating agent, 1-bromo-2-(2-methoxyethoxy)ethane, contains a proton

    
     to the leaving group.[1][2] Strong bases (NaH, KOtBu) or high temperatures promote E2 elimination over 
    
    
    
    substitution.[1][2]
  • Impact: The resulting vinyl ether is unreactive toward the pyrazole, effectively killing the stoichiometry.[1]

  • Mitigation: Switch from strong bases (NaH) to mild, buffered bases (

    
     or 
    
    
    
    ) in polar aprotic solvents (MeCN or DMF) at moderate temperatures (
    
    
    ).
B. N,N'-Bis-alkylation (Quaternization)
  • Observation: Appearance of a highly polar, baseline spot on TLC; product stuck in the aqueous layer during workup.

  • Mechanism: The product (N-alkyl pyrazole) retains a lone pair on the

    
     nitrogen.[1][2] If excess alkylating agent is present, or if the reaction is run too concentrated, the product can attack a second equivalent of alkyl halide, forming a dialkyl pyrazolium salt.[1]
    
  • Mitigation: Control stoichiometry strictly (1.05 - 1.1 equiv of alkyl halide). Do not use a large excess "to drive the reaction."[2]

C. Iodine Migration / De-iodination (Halogen Dance)
  • Observation: Formation of 3-iodo or des-iodo isomers (rare but possible in metal-catalyzed cross-coupling attempts, less likely in alkylation).[1][2]

  • Context: While the C-I bond is stable to carbonate bases, the use of copper catalysts (sometimes added to promote arylation/alkylation) can facilitate iodine scrambling.[1]

  • Mitigation: Avoid metal catalysts for this simple alkylation; standard base-mediated

    
     is sufficient.[2]
    

Visualizing the Chemistry

The following diagram maps the reaction pathway, highlighting the divergence points for side reactions.

ReactionPathways Start 4-Iodopyrazole (Starting Material) Product Target Molecule (Mono-alkylated) Start->Product Mild Base (Cs2CO3) SN2, 60°C Reagent Alkylating Agent (R-Br) Elimination Vinyl Ether (via E2 Elimination) Reagent->Elimination Strong Base (NaH) High Temp QuatSalt Pyrazolium Salt (Bis-alkylation) Product->QuatSalt Excess R-Br Overheating

Figure 1: Reaction pathways showing the target SN2 route versus E2 elimination and quaternization side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction conversion is stuck at 70%, and adding more alkyl halide doesn't help. Why?

Diagnosis: You are likely experiencing


-elimination  of the alkylating agent.[2]
  • The Cause: If you are using NaH or heating >80°C, the base is deprotonating the alkyl halide (E2 mechanism) rather than the pyrazole.[1] The "new" alkyl halide you add is simply being converted to volatile vinyl ether.[2]

  • The Fix:

    • Switch base to

      
       (2.0 equiv) .[1][2] Cesium's "cesium effect" enhances solubility and nucleophilicity without high basicity.[1][2]
      
    • Use Acetonitrile (MeCN) as solvent instead of DMF to lower the reaction temperature (reflux at 82°C is often too high; try 50-60°C).[1][2]

    • Add the alkyl halide in two portions: 0.8 equiv initially, then 0.3 equiv after 2 hours.

Q2: The product is an oil and co-elutes with the alkylating agent during column chromatography. How do I purify it?

Diagnosis: The PEG chain makes the molecule amphiphilic and "sticky" on silica, while the alkyl bromide has similar polarity.[1]

  • The Fix:

    • Chemical Scavenging: Add a small amount (0.5 equiv) of a secondary amine (e.g., morpholine) to the reaction mixture 1 hour before workup.[1][2] This will convert excess alkyl bromide into a very polar ammonium salt that stays on the baseline or washes out in acidic extraction.[2]

    • Solvent System: Avoid pure Hexane/EtOAc. Use DCM / MeOH (95:5) or DCM / Acetone .[1][2] The PEG chain interacts well with chlorinated solvents, often improving separation resolution.[1]

Q3: I see a spot on the baseline of my TLC that chars strongly with iodine. Is this my product?

Diagnosis: Likely the Pyrazolium Salt (Bis-alkylated byproduct) .[2]

  • Verification: This spot will not move in 50% EtOAc/Hexane but might move in 10% MeOH/DCM.[2] It is water-soluble.[1][2]

  • Prevention: Ensure your stoichiometry is precise. Do not use >1.2 equivalents of the alkyl bromide.[2][3] High concentration (>0.5 M) favors intermolecular quaternization; dilute the reaction to 0.1 - 0.2 M.[1][2]

Q4: Can I use the chloride analog instead of the bromide to save money?

Diagnosis: The chloride (1-chloro-2-(2-methoxyethoxy)ethane) is significantly less reactive.[1][2]

  • The Fix: You must use Finkelstein conditions .[2] Add 0.1 - 0.5 equiv of NaI or KI to the reaction.[2] This generates the alkyl iodide in situ, which is much more reactive (

    
    ) than the chloride.[1] Without iodide catalysis, the reaction will require higher heat, increasing the risk of elimination side products.[1]
    

Experimental Protocol (Optimized)

Objective: Synthesis of 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole (10 mmol scale).

ParameterSpecificationReason
Substrate 4-Iodo-1H-pyrazole (1.94 g, 10 mmol)Limiting reagent.[1][2]
Reagent 1-bromo-2-(2-methoxyethoxy)ethane (2.01 g, 11 mmol)1.1 equiv to ensure conversion but minimize quaternization.[1][2]
Base

(4.88 g, 15 mmol)
Mild base; Cs+ promotes solubility in organic solvents.[1][2]
Solvent DMF (dry, 40 mL) or MeCN (dry)Polar aprotic to support

. Concentration ~0.25 M.
Temp/Time 60°C for 4-6 hoursSufficient energy for substitution, too low for rapid elimination.[1][2]

Step-by-Step:

  • Dissolution: Charge a dried flask with 4-iodopyrazole and

    
     in anhydrous DMF. Stir at RT for 15 mins to ensure deprotonation (formation of pyrazolyl anion).
    
  • Addition: Add 1-bromo-2-(2-methoxyethoxy)ethane dropwise via syringe.

  • Reaction: Heat to 60°C. Monitor by TLC (30% EtOAc/Hexane). Product

    
     ~ 0.4-0.5; SM 
    
    
    
    ~ 0.3 (but stains differently).[1][2]
  • Workup: Dilute with EtOAc (100 mL). Wash with Water (3 x 30 mL) to remove DMF and PEG-related impurities (PEG chains love water; salting out with Brine is critical).[1][2] Wash with Brine (1 x 30 mL).[1][2]

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Q_Yield Is Yield Low (<50%)? Start->Q_Yield Q_Purity Is Purity Low? Start->Q_Purity Check_SM Is Starting Material Remaining? Q_Yield->Check_SM Yes Check_Spot Baseline Spot on TLC? Q_Purity->Check_Spot Yes Check_Base Using NaH? Check_SM->Check_Base Yes, R-X consumed Sol_Temp Increase Temp to 60°C Add KI (cat) Check_SM->Sol_Temp Yes, R-X remains Sol_Base Switch to Cs2CO3 / MeCN (Avoid Elimination) Check_Base->Sol_Base Yes Sol_Quat Bis-alkylation detected. Reduce R-X equiv. Dilute reaction. Check_Spot->Sol_Quat Yes

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Synthesis of 4-Iodopyrazoles: BenchChem Technical Support Center. "Synthesis of 4-Iodopyrazole." (Accessed 2026).[1][2][4]

  • N-Alkylation Regioselectivity: BenchChem Technical Support Center. "Optimizing N-Alkylation of Pyrazoles." (Accessed 2026).[1][2][4]

  • General Pyrazole Chemistry: Fustero, S., et al. "Improved Regioselectivity in Pyrazole N-Alkylation."[1][2] Journal of Organic Chemistry, 2009.[1][2] (General reference for Cs2CO3 effect).

  • PEG-Chain Reagents: Sigma-Aldrich. "1-bromo-2-(2-methoxyethoxy)ethane Product Page."[1][2]

  • Side Reactions in Alkylation: ACS Green Chemistry Institute. "N-alkylation at sp3 Carbon." (Accessed 2026).[1][2][4]

Sources

Technical Support Center: Preventing Dehalogenation of 4-Iodopyrazoles During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 4-iodopyrazoles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating issue of dehalogenation, a side reaction that can significantly lower the yield of your desired product.

Introduction to the Challenge: The Instability of the C-I Bond in 4-Iodopyrazoles

4-Iodopyrazoles are valuable building blocks in medicinal chemistry and materials science due to the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions.[1] However, this high reactivity also makes them susceptible to an undesired side reaction: hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[2] This leads to the formation of the corresponding pyrazole as a byproduct, reducing the yield of the desired coupled product and complicating purification.[2] Understanding the factors that promote this side reaction is crucial for developing robust and efficient synthetic protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the dehalogenation of 4-iodopyrazoles in cross-coupling reactions:

Q1: What is hydrodehalogenation and why is it a significant problem with 4-iodopyrazoles?

A1: Hydrodehalogenation is a reductive process where the C-I bond is cleaved and replaced by a C-H bond. This is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient or N-heterocyclic halides like 4-iodopyrazoles.[2][3] It becomes a significant issue as it consumes your starting material, reduces the overall yield of your target molecule, and introduces a byproduct that can be challenging to separate from the desired product.[2]

Q2: What are the primary mechanistic pathways for hydrodehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can be generated through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water.[3][4] The Pd-H species can then undergo reductive elimination with the pyrazole coordinated to the palladium, leading to the dehalogenated pyrazole.[5]

Q3: Are certain cross-coupling reactions more prone to dehalogenation with 4-iodopyrazoles?

A3: While dehalogenation can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can vary. Reactions that are sluggish or require harsh conditions (e.g., high temperatures, prolonged reaction times) are generally more susceptible.[2] For instance, in Sonogashira couplings, high temperatures can promote both dehalogenation and alkyne homocoupling.[2] In Buchwald-Hartwig aminations, the choice of base and ligand is critical to avoid this side reaction.[5]

Q4: How does the substitution on the pyrazole ring affect the likelihood of dehalogenation?

A4: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-withdrawing groups can make the pyrazole ring more electron-deficient and thus more susceptible to hydrodehalogenation.[3] Additionally, the presence of an N-H bond on the pyrazole can complicate the reaction, potentially through coordination to the palladium catalyst or deprotonation by the base, which can influence the reaction outcome.[3] Protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can sometimes suppress dehalogenation.[3][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues with dehalogenation during the cross-coupling of 4-iodopyrazoles.

Issue: Significant Formation of Dehalogenated Pyrazole Byproduct

If you are observing a substantial amount of the dehalogenated pyrazole in your reaction mixture, consider the following troubleshooting steps, starting with the most common culprits.

The choice of the palladium catalyst and, more importantly, the ligand is paramount in controlling the competition between the desired cross-coupling and the undesired dehalogenation.

Potential Cause: The rate of reductive elimination of the desired product is slow, allowing the competing dehalogenation pathway to dominate.[2]

Recommended Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other biaryl phosphine ligands, or N-heterocyclic carbene (NHC) ligands like IPr, are known to accelerate the reductive elimination step.[2][3] This increased rate of the desired reaction can outcompete the slower dehalogenation pathway.

  • Use Pre-formed Catalysts: Using well-defined palladium pre-catalysts can often provide more consistent results than generating the active catalyst in situ.

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

  • Setup: In parallel vials under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[1]

  • Catalyst Addition: To each vial, add a different palladium/ligand combination. For example:

    • Vial 1: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)

    • Vial 2: Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%)

    • Vial 3: (IPr)Pd(allyl)Cl (2 mol%)[7]

  • Reaction: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) and heat the reactions at a consistent temperature (e.g., 80-100 °C).[1][3]

  • Analysis: Monitor the reactions by TLC or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct for each ligand system.

The choice of base can significantly influence the formation of Pd-H species and, consequently, the extent of dehalogenation.

Potential Cause: Strong alkoxide bases, such as sodium tert-butoxide (NaOᵗBu), can promote dehalogenation.[2][7]

Recommended Solutions:

  • Switch to Weaker Inorganic Bases: Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective in promoting the cross-coupling reaction while minimizing dehalogenation.[2]

  • Ensure Anhydrous Conditions: If using an inorganic base, ensure it is anhydrous and of high purity.

Data Summary: Impact of Base on Dehalogenation

BaseRelative Rate of DehalogenationTypical Applications
NaOᵗBuHighBuchwald-Hartwig Amination
K₃PO₄Low to ModerateSuzuki-Miyaura Coupling
Cs₂CO₃LowSuzuki-Miyaura, Sonogashira
K₂CO₃LowSuzuki-Miyaura

The solvent can be a source of protons for the dehalogenation reaction.

Potential Cause: Protic solvents, especially alcohols, can act as hydride donors.[3] Some aprotic solvents like DMF can also promote dehalogenation under certain conditions.[8][9]

Recommended Solutions:

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents such as dioxane, THF, or toluene.[3]

  • Thoroughly Dry Solvents: Ensure all solvents are anhydrous to minimize water content, which can be a proton source.[4]

Troubleshooting Workflow: A Decision-Making Diagram

troubleshooting_workflow start Dehalogenation Observed ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand Start Here base Change Base (e.g., K2CO3, Cs2CO3) ligand->base Still an issue result Dehalogenation Minimized ligand->result Resolved solvent Change Solvent (e.g., Dioxane, Toluene) base->solvent Still an issue base->result Resolved temp Lower Reaction Temperature solvent->temp Still an issue solvent->result Resolved protect Protect N-H of Pyrazole temp->protect If applicable temp->result Resolved protect->result Resolved

Caption: A stepwise approach to troubleshooting dehalogenation.

Potential Cause: Elevated temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including hydrodehalogenation.[2]

Recommended Solutions:

  • Lower the Reaction Temperature: The C-I bond is highly reactive, and it may be possible to run the reaction at a lower temperature (e.g., room temperature to 80 °C) to favor the desired coupling.[2]

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.

Alternative Coupling Strategies

If optimizing the palladium-catalyzed reaction proves challenging, consider alternative coupling methods that may be less prone to dehalogenation.

Copper-Catalyzed Couplings:

For certain transformations, such as C-O and C-N bond formation, copper-catalyzed reactions can be a viable alternative.[10][11] For example, the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols has been reported.[10][11]

Experimental Protocol: Copper-Catalyzed C-O Coupling

  • Setup: To a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), CuI (20 mol%), and tBuOK (2.0 equiv).[1]

  • Reaction: Add the desired alcohol (as solvent or in a co-solvent) and seal the vial. Heat the mixture at 130 °C for 1 hour under microwave irradiation.[1]

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.[1]

Visualizing the Catalytic Cycle and the Competing Dehalogenation

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition {Oxidative Addition} pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation {Transmetalation} pd_intermediate->transmetalation R-M hydride_formation {Hydride Formation} pd_intermediate->hydride_formation H source (Base, Solvent, H₂O) pd_coupled Ar-Pd(II)(R)L₂ transmetalation->pd_coupled reductive_elimination {Reductive Elimination} pd_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product {Ar-R} reductive_elimination->product pd_hydride H-Pd(II)(I)L₂ reductive_elimination_dehalo {Reductive Elimination} pd_hydride->reductive_elimination_dehalo hydride_formation->pd_hydride reductive_elimination_dehalo->pd0 Regeneration dehalo_product {Ar-H} reductive_elimination_dehalo->dehalo_product

Caption: The catalytic cycle of a cross-coupling reaction, illustrating the competing hydrodehalogenation pathway.

Conclusion

Preventing the dehalogenation of 4-iodopyrazoles in cross-coupling reactions is a multifactorial challenge that requires careful optimization of the reaction conditions. By systematically evaluating the catalyst, ligand, base, and solvent, and by controlling the reaction temperature and time, it is possible to significantly minimize this undesired side reaction. This guide provides a comprehensive framework for troubleshooting and optimizing your synthetic protocols, ultimately leading to higher yields and cleaner reaction profiles.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(23), 6474-6484. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11794-11796. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Chen, Y. J., Lin, Y. W., & Hsieh, M. C. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Reddit. (2019, October 7). Significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. (2024, May 10). Nature Communications. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). RSC Advances. [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. (n.d.). NSF Public Access Repository. [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Hydrodehalogenation of aryl halides. (n.d.). ResearchGate. [Link]

  • Chen, Y. J., Lin, Y. W., & Hsieh, M. C. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). Molecules. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2001, August 6). Organometallics. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Lund University. [Link]

  • Clark, K. F., Tyerman, S., Evans, L., Robertson, C. M., Nelson, D. J., Kennedy, A. R., & Murphy, J. A. (2021). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 143(1), 444-454. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2015, May 28). MDPI. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Catalysis. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (n.d.). Frontiers in Chemistry. [Link]

  • Chen, Y. J., Lin, Y. W., & Hsieh, M. C. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). ResearchGate. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Heck reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Simple Molecule

The synthesis of 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole appears deceptively simple on paper: a pyrazole core, a PEG-like tail, and an iodine handle. However, upon scale-up (100g to kg scale), this molecule presents a distinct triad of challenges:

  • Thermodynamics vs. Kinetics: Controlling exotherms during iodination.

  • The "PEG Problem": The amphiphilic nature of the side chain leads to "oiling out" and difficult phase separations.

  • Purification Bottlenecks: The high boiling point prevents simple distillation, and the iodine atom is sensitive to harsh thermal stress.

This guide moves beyond standard literature to provide a robust, self-validating process for scale-up.

Module 1: Route Selection & Strategy

For scale-up, the order of operations is the single most critical decision.

Comparative Analysis: Route A vs. Route B
FeatureRoute A: Alkylation

Iodination
Route B: Iodination

Alkylation
(Recommended)
Intermediate State Liquid/Oil (N-PEG-pyrazole). Hard to purify.Solid (4-Iodopyrazole).[1] Easy crystallization.
Purification Impurities carry over to the final step.Intermediate can be recrystallized to >99% purity.
Atom Economy Lower. Iodinating a heavy PEGylated molecule generates more organic waste per mole of Iodine.Higher. Iodination happens on the low MW core.
Safety Alkylation first requires handling volatile pyrazole.4-Iodopyrazole is non-volatile and easier to handle.

Verdict: Route B is the superior process for scale-up. It establishes a high-purity "anchor" (4-iodopyrazole) before introducing the messy PEG chain.

Workflow Visualization

SynthesisRoute Start Starting Material: 1H-Pyrazole Step1 Step 1: Iodination (I2 / H2O2 / Water) Start->Step1 Green Chemistry Exotherm Control Intermed Intermediate: 4-Iodo-1H-pyrazole (Solid, Crystalline) Step1->Intermed Filtration & Recrystallization Step2 Step 2: N-Alkylation (PEG-Bromide / Base) Intermed->Step2 Phase Transfer Catalysis Final Target Product: 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole Step2->Final Extraction & Silica Filtration

Figure 1: Recommended Scale-Up Workflow (Route B) prioritizing intermediate purification.

Module 2: Step 1 - The "Green" Iodination

Objective: Synthesis of 4-iodo-1H-pyrazole. The Challenge: Avoiding expensive NIS and corrosive ICl while managing the exotherm of peroxide oxidation.

Protocol: Oxidative Iodination in Water

Reference Grounding: This method replaces NIS/TFA with


, significantly improving the E-factor (waste/product ratio) [1, 2].
  • Setup: Reactor with overhead stirring and internal temperature monitoring.

  • Solvent: Water (Process water).[2] Why? Product precipitates out; no organic solvent waste.

  • Reagents:

    • Pyrazole (1.0 eq)[1]

    • Iodine (

      
      ) (0.55 eq) — Note: Only 0.5 eq is theoretically needed as 
      
      
      
      recycles the iodide, but a slight excess drives completion.
    • Hydrogen Peroxide (30-50% aq) (0.6 - 0.7 eq).

  • Procedure:

    • Suspend Pyrazole and Iodine in water at 20°C.

    • Critical Step: Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       dropwise. Do not add all at once.  The oxidation of 
      
      
      
      to
      
      
      is exothermic. Maintain
      
      
      .
    • Stir for 2-4 hours. The dark iodine color will fade to a pale yellow/white suspension.

  • Workup:

    • Cool to 0-5°C.

    • Quench excess oxidant with Sodium Thiosulfate (

      
      ).
      
    • Filter the white solid. Wash with cold water.

    • Self-Validating Check: If the filtrate is yellow, iodine remains. If the solid is purple, wash with more thiosulfate.

Troubleshooting Guide: Iodination

SymptomProbable CauseCorrective Action
Low Yield (<60%) Incomplete oxidation of iodide; pH too high.Ensure slow addition of peroxide. If pH > 8, the reaction slows; pyrazole is slightly basic. No acid usually needed, but monitor pH.
Purple Product Trapped Iodine.Wash the filter cake with 10%

solution, then water.
Runaway Exotherm Peroxide accumulation.Stop addition. Increase cooling. Never add peroxide faster than it is consumed.

Module 3: Step 2 - The PEGylation (N-Alkylation)

Objective: Attachment of the 2-(2-methoxyethoxy)ethyl chain. Reagent: 1-bromo-2-(2-methoxyethoxy)ethane (CAS: 54149-17-6).[3]

The Regioselectivity Myth

Users often worry about N1 vs. N2 alkylation.

  • Fact: 4-iodopyrazole is symmetric. N1 and N2 are identical tautomers. Mono-alkylation yields a single regioisomer.

  • Risk: Dialkylation (Quaternization) is the real risk if excess alkyl halide is used.

Protocol: Phase Transfer Catalysis (PTC)

Why PTC? It avoids the use of Sodium Hydride (NaH), which generates flammable


 gas and requires anhydrous conditions—both dangerous on a kilogram scale [3].
  • System: Toluene (organic phase) and 50% NaOH (aqueous phase).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%).

  • Procedure:

    • Dissolve 4-iodopyrazole in Toluene.

    • Add 1-bromo-2-(2-methoxyethoxy)ethane (1.1 eq).

    • Add TBAB.

    • Add 50% NaOH solution with vigorous stirring.

    • Heat to 50-70°C. Monitor by HPLC/TLC.

  • Completion: usually <6 hours.

Alternative (Homogeneous):


 in Acetonitrile or DMF (if PTC fails).

Module 4: Isolation & Purification (The "Oiling Out" Issue)

This is the most frequent failure point. The product contains a lipophilic iodine and a hydrophilic PEG tail, making it amphiphilic.

The "Emulsion" Nightmare

During aqueous workup, the product may act as a surfactant, causing stable emulsions.

Purification Logic Tree

Purification Start Crude Reaction Mixture (Toluene/Aq NaOH) Sep Phase Separation Start->Sep Decision Is separation clean? Sep->Decision No No (Emulsion) Decision->No Emulsion Yes Yes Decision->Yes Clean Fix Add Brine (Salting Out) OR Filter through Celite No->Fix OrgPhase Organic Phase (Product) Yes->OrgPhase Fix->Sep Evap Evaporation OrgPhase->Evap State Residue State Evap->State Oil Viscous Oil (Likely) State->Oil Solid Solid State->Solid PurifyOil High Vac Strip (remove volatiles) + Silica Plug Filtration Oil->PurifyOil PurifySolid Recrystallize (MTBE/Hexane) Solid->PurifySolid

Figure 2: Troubleshooting the workup and isolation of the amphiphilic product.

FAQ: Specific Troubleshooting

Q1: My product is stuck in the aqueous layer after alkylation.

  • Cause: The PEG chain increases water solubility.

  • Solution: Do not use pure water for washes. Use saturated brine . The high salt concentration "salts out" the PEGylated organic molecule, forcing it into the organic layer (DCM or Toluene). Perform multiple extractions (3x).

Q2: I see a new spot on TLC that isn't product or starting material.

  • Diagnosis: If it's more polar (lower

    
    ), it might be the quaternary ammonium salt  (dialkylation).
    
  • Prevention: Ensure strict stoichiometry (1.05 - 1.1 eq of alkyl halide). Do not use large excesses.

  • Remediation: This impurity is usually water-soluble. Wash the organic phase thoroughly with water/brine; the salt should partition into the aqueous phase.

Q3: The final oil contains residual solvent that won't leave.

  • Cause: PEG chains "trap" solvents via hydrogen bonding and chelation.

  • Solution: Dissolve the oil in a solvent that forms an azeotrope with the trapped solvent (e.g., use Ethanol to remove Toluene, then strip Ethanol), or use a high-vacuum line (<1 mbar) at 40-50°C for extended periods (12h+).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Retrieved from

  • ResearchGate. (2024). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole (Analogous hazards). Retrieved from

  • PubChem. (2024).[4] Compound Summary: 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-bromo-2-(2-methoxyethoxy)ethane. Retrieved from

Sources

Validation & Comparative

13C NMR analysis of 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 13C NMR Analysis of 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-: A Comparative Approach

Introduction: The Structural Significance of a Substituted Pyrazole

In the landscape of modern drug discovery and materials science, substituted pyrazoles represent a cornerstone of heterocyclic chemistry. Their scaffolds are prevalent in a multitude of FDA-approved pharmaceuticals, valued for their diverse biological activities which include anti-inflammatory, anticancer, and antiviral properties.[1][2] The specific molecule, 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-, is a highly functionalized building block. The presence of an iodo group at the 4-position provides a reactive handle for cross-coupling reactions, such as the Sonogashira or Suzuki reactions, enabling the synthesis of complex molecular architectures.[1][3][4] The N-1 substituent, a methoxyethoxyethyl chain, can enhance solubility and modulate the pharmacokinetic properties of derivative compounds.

Given its potential as a key synthetic intermediate, unambiguous structural characterization is paramount. While various analytical techniques are employed, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the carbon framework of the molecule. This guide provides a comprehensive analysis of the 13C NMR spectrum of 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-, explains the rationale behind spectral acquisition and interpretation, and presents a comparative analysis with structurally related pyrazoles to illuminate the influence of its unique substituents.

The Challenge in Pyrazole NMR: Tautomerism and Substituent Effects

Analyzing the NMR spectra of pyrazoles is not always straightforward. For N-unsubstituted pyrazoles, a rapid N1-N2 prototropic exchange can occur, leading to a time-averaged spectrum where the C3 and C5 carbons become chemically equivalent, often resulting in broadened signals.[5] The introduction of a substituent on one of the nitrogen atoms, as in our target molecule, locks the tautomeric form, making C3 and C5 chemically distinct.

Furthermore, the chemical shifts of the pyrazole ring carbons are exquisitely sensitive to the electronic nature of their substituents.[5][6][7] Understanding these substituent-induced shifts is crucial for accurate spectral assignment. This guide will dissect these effects by comparing the target molecule to simpler, related structures.

Experimental Protocol for High-Fidelity 13C NMR Analysis

To ensure accurate and reliable data, a multi-faceted NMR approach is recommended. This protocol is designed to be a self-validating system, where data from one experiment corroborates the findings of another.

1. Sample Preparation:

  • Analyte: 15-20 mg of 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-. A higher concentration is beneficial for 13C and 2D NMR experiments, which have lower sensitivity than 1H NMR.

  • Solvent: 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is often preferred for its simplicity, but DMSO-d6 can be useful for less soluble compounds.[6][8]

  • Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.[9]

  • Procedure: Dissolve the sample completely in the deuterated solvent within a clean, dry NMR tube. Ensure homogeneity before placing it in the spectrometer.

2. NMR Experiments: A suite of experiments should be performed to gain a complete structural picture:

  • Proton (¹H) NMR: A standard experiment to identify all proton environments and their couplings.

  • Broadband Decoupled ¹³C NMR: This is the primary experiment, providing a single peak for each unique carbon atom in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment for determining the multiplicity of each carbon signal.[10]

    • CH and CH₃ carbons appear as positive peaks.

    • CH₂ carbons appear as negative (inverted) peaks.

    • Quaternary carbons (including C-I) are absent.[10][11]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond connections.[12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart, which is essential for assigning quaternary carbons and piecing together the molecular fragments.[12][13]

Below is a workflow diagram illustrating how these experiments are synergistically used for complete structural elucidation.

G Workflow for Unambiguous NMR Structural Elucidation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Confirmation H1 ¹H NMR HSQC HSQC H1->HSQC Proton Environments C13 Broadband Decoupled ¹³C NMR Assign_CHn Assign CH, CH₂, CH₃ Groups C13->Assign_CHn All Carbon Signals DEPT DEPT-135 DEPT->Assign_CHn Identify CH, CH₂, CH₃ Multiplicity HSQC->Assign_CHn Direct C-H Correlations HMBC HMBC Assign_Q Assign Quaternary Carbons HMBC->Assign_Q 2/3-Bond C-H Correlations Assign_CHn->HMBC Known Fragments Structure Final Structure Confirmation Assign_CHn->Structure Assign_Q->Structure

Caption: Logical workflow for NMR analysis.

Spectral Analysis and Assignment

Based on established principles of NMR spectroscopy and literature data for similar structures, we can predict the 13C NMR chemical shifts for 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-.[6][14] The iodine atom at C4 is a heavy atom, which deshields the C4 carbon, shifting it significantly downfield, while also influencing the electronic environment of the adjacent C3 and C5 carbons.[14]

Predicted ¹³C NMR Chemical Shifts and Assignments:

Carbon AtomPredicted δ (ppm)DEPT-135 SignalRationale
C3~141Positive (CH)Adjacent to two nitrogen atoms, deshielded.
C4~85Absent (C-I)Strong downfield shift due to direct attachment of electronegative iodine. Quaternary carbon.
C5~130Positive (CH)Influenced by N1 substitution and iodine at C4.
N-CH₂ (a)~50Negative (CH₂)First CH₂ group attached to the pyrazole nitrogen.
O-CH₂ (b)~70Negative (CH₂)Methylene group adjacent to the first ether oxygen.
O-CH₂ (c)~71Negative (CH₂)Methylene group adjacent to the second ether oxygen.
O-CH₃ (d)~59Positive (CH₃)Terminal methoxy group carbon.

Note: These are estimated values. Actual shifts may vary depending on solvent and experimental conditions.

Comparative Analysis: Deconstructing Substituent Effects

To truly appreciate the electronic impact of the iodo and N-alkoxyethyl groups, we compare our target molecule's predicted pyrazole ring shifts with those of simpler, known pyrazoles. This comparison provides a clear, data-driven explanation for the observed chemical shifts.

G Structural Comparison of Pyrazole Derivatives cluster_Parent 1H-Pyrazole cluster_Iodo 4-Iodo-1H-pyrazole cluster_Target Target Molecule P I T

Caption: Key structures for comparative analysis.

Table: Comparative ¹³C NMR Data (Pyrazole Ring Carbons, in DMSO-d₆)

CompoundC3 (δ ppm)C4 (δ ppm)C5 (δ ppm)Key Substituent Effect
1H-Pyrazole 134.7104.9134.7Baseline; C3 and C5 are equivalent due to tautomerism.
4-Iodo-1H-pyrazole [14][15]~140~76~140Iodine Effect: C4 is strongly deshielded (shifted downfield). C3/C5 remain equivalent.
1-Ethyl-1H-pyrazole ~138.5~105.5~128.9N-Alkylation: Tautomerism is locked. C3 and C5 become distinct and are shielded relative to the parent.
Target Molecule (Predicted) ~141~85~130Combined Effects: C4 is deshielded by iodine. C3 and C5 are distinct due to N-substitution, with their shifts influenced by both the alkyl chain and the C4-iodo group.

This comparative table clearly demonstrates:

  • The Halogen Effect: The iodine atom at C4 dramatically shifts its resonance downfield to a region typical for carbons bearing heavy halogens.[14]

  • The N-Substitution Effect: The addition of the [2-(2-methoxyethoxy)ethyl]- group at the N1 position breaks the symmetry of the ring, causing C3 and C5 to have distinct chemical shifts.[5][6]

Conclusion

The is a prime example of how modern NMR spectroscopy, through a combination of 1D and 2D techniques, can provide definitive structural proof for complex heterocyclic molecules. By employing a systematic approach that includes broadband decoupled 13C, DEPT-135, and 2D correlation experiments, one can unambiguously assign every carbon atom in the structure. Furthermore, a comparative analysis with simpler pyrazole derivatives provides deep insight into the electronic effects of substituents, explaining the observed chemical shifts and reinforcing the structural assignment. This robust analytical framework is indispensable for researchers in synthetic chemistry and drug development who rely on such versatile building blocks to construct novel and impactful molecules.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Polo, C., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

  • Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 40(4), 291-294. [Link]

  • Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]

  • Rodrigues, L. M., et al. (2009). NMR analysis of a series of substituted pyrazolo[3,4-d] pyrimidines-4-amines. Magnetic Resonance in Chemistry, 47(1), 84-86. [Link]

  • Wiley Online Library. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Wiley Online Library. [Link]

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-70. [Link]

  • Begtrup, M. (1973). 13C-NMR spectra of phenyl-substituted azoles, a conformational study. Acta Chemica Scandinavica, 27, 3101-3110. [Link]

  • Oliveira, A. C. S. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. [Link]

  • Alkorta, I., et al. (2021). A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry, 32(3), 1-13. [Link]

  • ResearchGate. (n.d.). DEPT-135 NMR spectrum of compound ( 4b ). ResearchGate. [Link]

  • Kumar, P. B. R., et al. (2014). Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. International Journal of Pharmaceutical Sciences and Research, 5(9), 400-404. [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Chemistry Department. [Link]

  • Kumar, D., & Kumar, N. (2014). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 14(1), 15-20. [Link]

  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • ResearchGate. (n.d.). DEPT-135 spectrum of compound AS. ResearchGate. [Link]

  • Balci, M. (2010). Development of new methods for the synthesis of pyrazoles, 4-iodopyrazoles, isoxazoles and 1,2,4-oxadiazoles. Middle East Technical University. [Link]

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Sources

A Senior Application Scientist's Guide to the Structural Validation of N1 vs. N2 Isomers of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural assignment of substituted pyrazoles is a critical step. The regioselectivity of substitution on the pyrazole ring, leading to either N1 or N2 isomers, can profoundly influence a molecule's biological activity, physicochemical properties, and patentability. This guide provides an in-depth comparison of the primary analytical techniques for differentiating these isomers, grounded in experimental data and practical insights.

The Challenge of Pyrazole Isomerism

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, presents a unique challenge in synthetic chemistry.[1][2] The N1 nitrogen is described as "pyrrole-like" and the N2 as "pyridine-like," each exhibiting distinct electronic properties.[1] When a substituent is introduced onto one of these nitrogens, two possible regioisomers are formed: the N1-substituted and the N2-substituted pyrazole. The correct identification of the resulting isomer is paramount for structure-activity relationship (SAR) studies and the overall progression of a research program.

Core Analytical Methodologies for Isomer Differentiation

A multi-pronged analytical approach is often the most robust strategy for the structural validation of pyrazole isomers. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is typically the initial and most accessible method for isomer differentiation. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a wealth of structural information.

  • ¹H NMR Chemical Shifts: While ¹H NMR can sometimes offer clues, particularly through solvent effect studies, it is often not definitive on its own. For instance, the chemical shift variation is generally higher for a 5-methyl group compared to a 3-methyl group on the pyrazole ring when changing solvents.[3]

  • ¹³C NMR Chemical Shifts: The carbon chemical shifts of the pyrazole ring, especially C3 and C5, are highly sensitive to the position of the N-substituent. In N1-substituted pyrazoles, the C5 chemical shift is typically downfield compared to the C3 chemical shift. Conversely, in N2-substituted isomers, the C3 and C5 carbons often exhibit more similar chemical shifts. These differences provide a reliable diagnostic tool.[4]

  • ¹⁵N NMR Chemical Shifts: ¹⁵N NMR is a powerful, though less commonly used, technique for this purpose. The chemical shifts of the two nitrogen atoms are markedly different in the two isomers. In N1-substituted pyrazoles, the N1 nitrogen will have a "pyrrole-like" chemical shift, while the N2 will be "pyridine-like." This distinction is a direct and unambiguous indicator of the substitution pattern.[4][5]

  • Heteronuclear Multiple Bond Correlation (HMBC): Long-range ¹H-¹³C correlations are invaluable. For an N1-substituted pyrazole, a correlation between the protons of the substituent and the C5 carbon of the pyrazole ring is often observable. For an N2-substituted isomer, correlations to both C3 and C5 from the substituent's protons may be seen, depending on the substituent's nature.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to assess purity and identify all proton signals.

  • ¹³C NMR Acquisition: Obtain a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence. Pay close attention to the chemical shifts of the pyrazole ring carbons.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign protons on the pyrazole ring and its substituents.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the definitive assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for isomer differentiation. Optimize the experiment to observe 2- and 3-bond correlations. Look for the crucial long-range correlations between the N-substituent and the pyrazole ring carbons (C3 and C5).[7]

cluster_0 NMR Data Acquisition cluster_1 Data Analysis cluster_2 Isomer Determination 1H_NMR ¹H NMR Assign_Protons Assign Protons (¹H & COSY) 1H_NMR->Assign_Protons 13C_NMR ¹³C NMR Assign_Carbons Assign Carbons (HSQC) 13C_NMR->Assign_Carbons HMBC HMBC Analyze_HMBC Analyze HMBC Correlations HMBC->Analyze_HMBC Assign_Protons->Analyze_HMBC Assign_Carbons->Analyze_HMBC N1_Isomer N1 Isomer Analyze_HMBC->N1_Isomer Substituent-C5 Correlation N2_Isomer N2 Isomer Analyze_HMBC->N2_Isomer Substituent-C3/C5 Correlations

Caption: NMR workflow for pyrazole isomer differentiation.

Single-Crystal X-ray Crystallography: The Gold Standard

When NMR data is ambiguous or a definitive, legally defensible structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[8][9][10] This technique provides an unambiguous three-dimensional map of the electron density in a molecule, revealing the precise connectivity of all atoms.

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient quality. The choice of solvent and crystallization technique (slow evaporation, vapor diffusion, etc.) is critical and often requires empirical screening. The benefit of this effort is an irrefutable structural assignment.

  • Crystal Growth: Dissolve the purified pyrazole isomer in a suitable solvent or solvent mixture. Employ slow evaporation, vapor diffusion of an anti-solvent, or slow cooling to promote the growth of single crystals.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined to best fit the experimental data, yielding the final, precise atomic coordinates.

The output of an X-ray crystallographic experiment is a detailed crystallographic information file (CIF) and often a visual representation, such as an ORTEP diagram, which clearly shows the atomic connectivity and thermal ellipsoids.

Computational Chemistry: A Predictive and Corroborative Tool

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying pyrazole derivatives.[11][12][13] These methods can predict the relative thermodynamic stabilities of the N1 and N2 isomers and calculate theoretical NMR chemical shifts that can be correlated with experimental data.

While computational methods are powerful, their accuracy is dependent on the chosen level of theory and basis set. It is crucial to select methods that have been benchmarked for similar heterocyclic systems. The true power of computational chemistry lies in its synergy with experimental data. For example, if one isomer is predicted to be significantly more stable, this can provide a strong indication of the likely major product in a synthesis.

  • Structure Building: Construct 3D models of both the N1 and N2 isomers using a molecular modeling software package.

  • Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13][14] This will find the lowest energy conformation for each isomer.

  • Energy Calculation: Compare the final electronic energies of the optimized structures. The isomer with the lower energy is predicted to be the more stable tautomer.

  • NMR Chemical Shift Calculation: Using the optimized geometries, perform a GIAO (Gauge-Including Atomic Orbital) calculation to predict the ¹³C and ¹H NMR chemical shifts. These can then be compared to the experimental values.

Synthesis Synthesis of Substituted Pyrazole NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, HMBC) Synthesis->NMR_Spectroscopy Computational_Chemistry Computational Chemistry (DFT) Synthesis->Computational_Chemistry Ambiguous_NMR Ambiguous NMR Data? NMR_Spectroscopy->Ambiguous_NMR X-ray_Crystallography X-ray Crystallography Final_Structure Unambiguous Isomer Assignment X-ray_Crystallography->Final_Structure Computational_Chemistry->NMR_Spectroscopy Corroborate Assignments Ambiguous_NMR->X-ray_Crystallography Yes Definitive_Structure Definitive Structure Required? Ambiguous_NMR->Definitive_Structure No Definitive_Structure->X-ray_Crystallography Yes Definitive_Structure->Final_Structure No

Sources

A Comparative Guide to the Biological Activity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form the basis of highly potent and selective kinase inhibitors.[1][2][3][4] Kinases, a large family of enzymes that regulate virtually all cellular processes, are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders, making them prime therapeutic targets.[1][2][3][4][5][6] This guide provides a comparative analysis of the biological activity of prominent pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.

The Pyrazole Advantage: A Privileged Scaffold

The pyrazole ring system is considered a "privileged scaffold" in drug discovery due to its versatile chemical properties.[1][4] Its unique arrangement of nitrogen atoms allows for multiple points of interaction with the ATP-binding pocket of kinases, often forming critical hydrogen bonds with the hinge region of the enzyme.[4] This adaptability has led to the development of numerous pyrazole-containing drugs that have reached clinical trials and regulatory approval.[4]

Comparative Efficacy Across Key Kinase Families

The true measure of a kinase inhibitor's potential lies in its potency and selectivity. The following sections provide a comparative overview of pyrazole-based inhibitors targeting several critical kinase families, with their biological activity summarized in terms of half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Aurora Kinases: Regulators of Mitosis

Aurora kinases are essential for proper cell division, and their overexpression is a common feature of many cancers.[1][7][8] Consequently, they are attractive targets for anticancer drug development.[8][9]

Compound/Drug NameTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)Reference(s)
Tozasertib (VX-680/MK-0457) Aurora A, Aurora B-Various-[9]
Barasertib Aurora B---[1][9]
AT9283 Aurora A, Aurora B~3 (dual)HCT116-[8]
Compound 8 Aurora A, Aurora B35 (A), 75 (B)--[1]
Compound 5h Aurora A780MCF-7, MDA-MB-230.12 (MCF-7), 0.63 (MDA-MB-23)[7]
Compound 5e Aurora A1120MCF-7, MDA-MB-23-[7]

Table 1: Comparative activity of pyrazole-based Aurora kinase inhibitors.

The data clearly indicates that pyrazole-based scaffolds can be engineered to achieve potent, low nanomolar inhibition of Aurora kinases. AT9283, for instance, demonstrates a strong dual inhibitory effect on both Aurora A and B.[8] The cellular activity of these compounds, such as the potent growth inhibition of cancer cell lines by compound 5h, underscores their therapeutic potential.[7]

Cyclin-Dependent Kinases (CDKs): The Cell Cycle Gatekeepers

CDKs are fundamental to the regulation of the cell cycle, and their aberrant activity is a hallmark of cancer.[10][11][12] Pyrazole derivatives have been extensively explored as CDK inhibitors.[10][11][13]

Compound/Drug NameTarget Kinase(s)IC50 (µM)Target Cell Line(s)Cellular IC50 (µM)Reference(s)
Compound 36 CDK20.199--[13]
Compound 4 CDK20.75HepG2, MCF-7-[11]
Compound 6 CDK20.46HepG2, MCF-7-[11]
Compound 11 CDK20.45HepG2, MCF-7-[11]
Compound 29 CDK2 (putative)-MCF7, HepG2, A549, Caco217.12, 10.05, 29.95, 25.24[13]
Compound 35 CDK2 (putative)-HepG2, MCF7, Hela3.53, 6.71, 5.16[13]

Table 2: Comparative activity of pyrazole-based CDK inhibitors.

The sub-micromolar inhibitory concentrations of compounds like 36, 4, 6, and 11 against CDK2 highlight the effectiveness of the pyrazole scaffold in targeting this kinase family.[11][13] The broad-spectrum anti-proliferative activity of compounds like 29 and 35 against various cancer cell lines further validates their potential as anticancer agents.[13]

Janus Kinases (JAKs): Mediators of Cytokine Signaling

The JAK-STAT signaling pathway is crucial for immune responses and hematopoiesis.[14][15] Dysregulation of this pathway is implicated in inflammatory diseases and cancers.[14][15][16][17]

Compound/Drug NameTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)Reference(s)
Ruxolitinib JAK1, JAK2---
Baricitinib JAK1, JAK2---
Compound 3f JAK1, JAK2, JAK33.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)PC-3, HEL, K562, MCF-7, MOLT4Low micromolar[14]
Compound 11b JAKs-HEL, K5620.35 (HEL), 0.37 (K562)[15]

Table 3: Comparative activity of pyrazole-based JAK inhibitors.

The remarkable potency of compound 3f, with IC50 values in the low nanomolar range against multiple JAK isoforms, demonstrates the power of rational drug design based on the pyrazole core.[14][15] Furthermore, the selective cytotoxicity of compound 11b against specific leukemia cell lines highlights the potential for developing targeted therapies.[15]

Key Signaling Pathway: The JAK-STAT Cascade

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target. The JAK-STAT pathway is a prime example of a critical cellular process that can be effectively modulated by pyrazole-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.

Experimental Protocols for Biological Activity Assessment

The validation of a kinase inhibitor's activity relies on robust and reproducible experimental protocols. Both in vitro biochemical assays and cell-based assays are essential to build a comprehensive profile of a compound's efficacy and mechanism of action.[18][19][20]

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol describes a classic and highly sensitive method for directly measuring kinase activity.[19][21]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the target kinase.[19][21][22] The amount of incorporated radioactivity is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the purified recombinant kinase, the specific peptide or protein substrate, and the pyrazole-based inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing [γ-³²P]ATP or [γ-³³P]ATP and MgCl₂.[22]

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a defined period.

  • Termination: Stop the reaction by adding a solution that denatures the enzyme, such as phosphoric acid or a high concentration of EDTA.

  • Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper or membrane, which binds the phosphorylated substrate.[21]

  • Washing: Wash the filter paper extensively to remove any unbound [γ-³²P]ATP.

  • Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter.[19]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Plot the data to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., Ba/F3 Cell Line)

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy, as they account for factors like cell permeability and off-target effects.[18][20][23] The Ba/F3 cell proliferation assay is particularly useful for kinases that can act as oncogenic drivers.[23]

Principle: Ba/F3 cells are dependent on the cytokine Interleukin-3 (IL-3) for survival and proliferation.[23] When these cells are engineered to express a constitutively active, oncogenic kinase, they can proliferate in the absence of IL-3.[23] An effective inhibitor of this oncogenic kinase will block this IL-3-independent proliferation, leading to cell death.[23]

Step-by-Step Methodology:

  • Cell Culture: Culture the engineered Ba/F3 cells in a medium lacking IL-3 to ensure their proliferation is solely dependent on the activity of the target oncogenic kinase.

  • Compound Treatment: Seed the cells in a 96-well plate and treat them with a serial dilution of the pyrazole-based inhibitor. Include appropriate positive (no inhibitor) and negative (parental Ba/F3 cells without the oncogenic kinase) controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo® assay. These assays quantify metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the viability data to the untreated control. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Experimental Workflow for Kinase Inhibitor Evaluation

The process of evaluating a novel kinase inhibitor follows a logical progression from initial biochemical screening to more complex cellular and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinome Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Proliferation Cellular Proliferation Assay (Cellular IC50) Selectivity_Profiling->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot) Cell_Proliferation->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Target_Engagement->Mechanism_of_Action PK_PD Pharmacokinetics & Pharmacodynamics Mechanism_of_Action->PK_PD Efficacy_Models In Vivo Efficacy Models (e.g., Xenografts) PK_PD->Efficacy_Models

Caption: A generalized experimental workflow for the evaluation of pyrazole-based kinase inhibitors.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. The comparative data presented in this guide demonstrates the broad applicability of pyrazole-based compounds across diverse and therapeutically important kinase families. By employing rigorous and well-validated experimental protocols, such as those detailed herein, researchers can continue to unlock the full potential of this remarkable chemical entity in the ongoing quest for novel and effective therapies.

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A Comparative Guide to Alternative Synthetic Routes for 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is key to modulating its pharmacological properties. Specifically, the introduction of an iodine atom at the C-4 position creates a versatile synthetic handle for a variety of cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures.[1][2] The target molecule, 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- , incorporates this key feature along with an N-1 side chain known to improve pharmacokinetic properties.

This guide provides an in-depth comparison of two primary retrosynthetic strategies for the synthesis of this target compound. We will analyze the methodologies, compare their respective advantages and disadvantages, and provide detailed experimental protocols to assist researchers in making informed decisions for their drug discovery and development programs.

Retrosynthetic Analysis: Two Competing Strategies

The synthesis of the target compound can be approached from two logical and distinct retrosynthetic pathways. The choice between these routes depends on factors such as starting material availability, desired scale, and the potential for side reactions.

G cluster_0 Target Molecule cluster_A Strategy A: N-Alkylation First cluster_B Strategy B: Iodination First target 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- A1 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole target->A1 C-4 Iodination B1 4-Iodo-1H-pyrazole target->B1 N-1 Alkylation B2 1-Bromo-2-(2-methoxyethoxy)ethane target->B2 N-1 Alkylation A2 1,1,3,3-Tetramethoxypropane A1->A2 C-C-C backbone A3 2-(2-Methoxyethoxy)ethylhydrazine A1->A3 N-N & Sidechain B1_pre 1H-Pyrazole B1->B1_pre Iodination

Caption: Retrosynthetic disconnection of the target molecule into two primary strategies.

  • Strategy A (Blue Pathway): This route involves the initial synthesis of the N-substituted pyrazole, followed by a regioselective iodination at the C-4 position as the final key step.

  • Strategy B (Red Pathway): This strategy prioritizes the formation of the 4-iodopyrazole core, followed by the N-alkylation to introduce the ether side chain.

Strategy A: N-Alkylation Followed by C-4 Iodination

This approach focuses on building the desired N-1 substituent into the pyrazole ring from the outset. The final step, a C-4 iodination, is critical for success and relies on the regioselective nature of electrophilic substitution on the pyrazole ring.

G cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: C-4 Iodination cluster_final Final Product start1 1,1,3,3-Tetramethoxypropane intermediate 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole start1->intermediate Condensation start2 2-(2-Methoxyethoxy)ethylhydrazine start2->intermediate Condensation final_product Target Molecule intermediate->final_product reagent Iodinating Agent (e.g., I₂/H₂O₂, NIS) reagent->final_product Electrophilic Substitution

Caption: Workflow for Strategy A: N-Alkylation followed by C-4 Iodination.

Step 1: Synthesis of 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole

The classic approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[3][4] In this case, 1,1,3,3-tetramethoxypropane serves as a stable and easy-to-handle precursor to malondialdehyde.

  • Rationale: The reaction with the custom hydrazine, 2-(2-methoxyethoxy)ethylhydrazine, directly installs the required N-1 side chain. This avoids potential issues with N-1 vs. N-2 isomerism that can occur when alkylating an unsubstituted pyrazole.

Step 2: Regioselective C-4 Iodination

With the N-1 position occupied, the pyrazole ring is activated towards electrophilic substitution, which strongly favors the C-4 position.[5] Several methods are available for this transformation, each with distinct advantages.

MethodReagent(s)Solvent(s)Temp.TimeTypical YieldKey Advantages & Notes
Iodine/H₂O₂ I₂, H₂O₂WaterRoom Temp.<1 - 72 h63-100%A green and practical method using water as the solvent, with water as the only by-product.[1][5]
Iodine/CAN I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxOvernightGood to ExcellentEffective for various pyrazole derivatives, including those with electron-withdrawing groups.[1][5]
NIS/TFA N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)Acetic Acid80 °COvernightGoodA potent system, particularly effective for less reactive or deactivated pyrazole rings.[5][6]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%Highly effective, with the base used to neutralize HCl formed during the reaction.[1][7]

Expertise & Experience: The Iodine/H₂O₂ method is highly recommended for its environmental credentials and operational simplicity. However, for less reactive substrates or if reaction times are a critical factor, the NIS/TFA system provides a more forceful, albeit less green, alternative. Careful monitoring by TLC is crucial to prevent potential over-iodination.[5]

Strategy B: C-4 Iodination Followed by N-1 Alkylation

This strategy involves creating the stable 4-iodopyrazole intermediate first and then introducing the side chain. This approach can be advantageous if 4-iodopyrazole is readily available or if the side chain is sensitive to the conditions of pyrazole formation or iodination.

G cluster_step1 Step 1: Iodination cluster_step2 Step 2: N-1 Alkylation cluster_final Final Product start1 1H-Pyrazole intermediate 4-Iodo-1H-pyrazole start1->intermediate reagent_iodine Iodinating Agent reagent_iodine->intermediate Electrophilic Substitution final_product Target Molecule intermediate->final_product reagent_alkyl Br-CH₂CH₂OCH₂CH₂OCH₃ + Base (e.g., K₂CO₃) reagent_alkyl->final_product Sₙ2 Reaction

Caption: Workflow for Strategy B: C-4 Iodination followed by N-1 Alkylation.

Step 1: Synthesis of 4-Iodo-1H-pyrazole

The parent 1H-pyrazole is first iodinated. The same methods described in Strategy A are applicable here and are highly effective at producing 4-iodopyrazole with excellent regioselectivity.

Step 2: N-Alkylation of 4-Iodo-1H-pyrazole

The key challenge in this step is the potential for alkylation to occur at either the N-1 or N-2 position of the pyrazole ring, leading to a mixture of regioisomers.

  • Rationale: The reaction is typically a standard Sₙ2 type alkylation using an appropriate base (e.g., K₂CO₃, NaH, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile). The alkylating agent would be 1-bromo-2-(2-methoxyethoxy)ethane or a corresponding tosylate/mesylate for higher reactivity.

  • Trustworthiness & Control: The ratio of N-1 to N-2 isomers is influenced by several factors, including the nature of the cation from the base, the solvent, and temperature. Generally, bulkier substituents and certain reaction conditions can favor N-1 substitution. However, chromatographic separation of the final isomers is almost always required, which can impact the overall isolated yield of the desired product.

Comparative Analysis: Strategy A vs. Strategy B

FeatureStrategy A (N-Alkylation First)Strategy B (Iodination First)Senior Scientist's Recommendation
Regioselectivity Excellent. C-4 iodination is highly selective. N-1 side chain is fixed from the start.Problematic. N-alkylation yields a mixture of N-1 and N-2 isomers requiring separation.Strategy A is superior for its unambiguous control over regiochemistry, eliminating a difficult and costly purification step.
Number of Steps Typically 2 steps from commercially available materials.Typically 2 steps from commercially available materials.Equivalent.
Purification Final purification is straightforward.Requires careful chromatographic separation of N-1/N-2 isomers.Strategy A significantly simplifies the purification workflow, a major advantage in both discovery and scale-up.
Starting Materials Requires synthesis or sourcing of 2-(2-methoxyethoxy)ethylhydrazine.Requires 1-bromo-2-(2-methoxyethoxy)ethane. Both are accessible.This is largely equivalent, though the custom hydrazine for Strategy A may be less common off-the-shelf.
Overall Yield Potentially higher due to the avoidance of isomeric mixtures.Overall yield of the desired N-1 isomer is reduced by the formation of the N-2 byproduct.Strategy A is predicted to provide a higher overall isolated yield of the target compound.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.

Protocol for Strategy A: Route via 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole

Part 1: Synthesis of 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole

  • To a round-bottom flask, add 2-(2-methoxyethoxy)ethylhydrazine (1.0 eq) and ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • While stirring, add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting hydrazine is consumed.

  • Cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Part 2: Synthesis of 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- (Iodine/H₂O₂ Method)

  • Suspend the 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole (1.0 eq) in water.[1]

  • Add iodine (I₂) (0.5 eq) to the suspension.[1]

  • Add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the stirred mixture.[1][5]

  • Continue stirring at room temperature, monitoring the reaction by TLC. Reaction times can vary.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final target compound.[1]

Protocol for Strategy B: Route via 4-Iodo-1H-pyrazole

Part 1: Synthesis of 4-Iodo-1H-pyrazole (NIS/TFA Method)

  • To a solution of 1H-pyrazole (1.0 eq) in glacial acetic acid, add a solution of N-iodosuccinimide (NIS) (1.5 eq) in trifluoroacetic acid (TFA).[5][6]

  • Heat the resulting mixture overnight at 80 °C.[5][6]

  • Cool the solution to room temperature and dilute with dichloromethane.[5]

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 4-iodopyrazole.[5]

Part 2: N-Alkylation to yield 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

  • In a round-bottom flask under an inert atmosphere, dissolve 4-iodopyrazole (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Add 1-bromo-2-(2-methoxyethoxy)ethane (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Carefully purify the resulting mixture of N-1 and N-2 isomers by column chromatography on silica gel to isolate the desired N-1 product.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PMC.
  • Vasilevskij, S.F., et al. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA.
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). R Discovery.
  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
  • Technical Support Center: Synthesis of 4-Iodopyrazole. (2025). Benchchem.
  • Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate. (n.d.).
  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar
  • A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. (2018).
  • Saito, A., Yoshida, K., & Togo, H. (2022).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 4-iodopyrazoles: A Brief Review. (2025).
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC.
  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. (n.d.). Middle East Technical University.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

Sources

Spectroscopic Comparison of 4-Halogenated Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 4-halogenated pyrazole scaffold is a "privileged structure," serving as a critical bioisostere for phenyl and heteroaryl rings in kinase inhibitors and agrochemicals. While often treated as a simple linear series (F


 Cl 

Br

I) based on steric size, their spectroscopic and solid-state behaviors reveal a complex dichotomy.

This guide provides an objective, data-driven comparison of 4-fluoro- (4-F), 4-chloro- (4-Cl), 4-bromo- (4-Br), and 4-iodo- (4-I) pyrazoles. It synthesizes recent crystallographic breakthroughs with standard spectroscopic data to correct common misconceptions regarding their electronic properties and acidity trends.

Chemical Physics & Structural Anomalies

Before interpreting spectra, one must understand the structural context. Contrary to the assumption that these molecules pack similarly with increasing halogen size, recent X-ray diffraction studies (2023) have established two distinct supramolecular motifs.

The Structural Divide: Trimer vs. Catemer
  • 4-Cl and 4-Br (Isostructural): These crystallize as trimers held together by

    
     hydrogen bonds.
    
  • 4-F and 4-I (Anomalous): These crystallize as catemers (infinite chains). Despite being at opposite ends of the electronegativity spectrum, they both disrupt the trimer motif, albeit through different packing mechanisms (dipole alignment for F vs. halogen bonding for I).

Diagram 1: Structural & Electronic Trends

HalogenTrends cluster_0 4-Halopyrazoles F 4-Fluoro (Catemer) Cl 4-Chloro (Trimer) F->Cl Increasing Size & Polarizability Properties Spectroscopic Consequences F->Properties High Electronegativity Resonance Donor Shielded C4 Br 4-Bromo (Trimer) Cl->Br Increasing Size & Polarizability Cl->Properties Inductive Withdrawal I 4-Iodo (Catemer) Br->I Increasing Size & Polarizability Br->Properties Heavy Atom Effect I->Properties High Polarizability Strong Halogen Bond Shielded C4

Caption: Structural classification and electronic drivers for the 4-halopyrazole series. Note the structural divergence of F and I.

NMR Spectroscopy Guide

Nuclear Magnetic Resonance (NMR) is the primary tool for characterization. The halogen substituent exerts competing inductive (


) and resonance (

) effects, leading to non-linear trends, particularly in

C NMR.
Proton ( H) NMR Trends

The chemical shift of the C3/C5 protons is relatively insensitive to the halogen, clustering around 7.6 ppm. However, the NH proton (exchangeable) shows a counterintuitive trend driven by acidity and hydrogen bonding strength in solution.

CompoundH3/H5 Shift (ppm)NH Shift (ppm)*Electronic Driver
4-H 7.60~12.8Baseline
4-F 7.55~10.5

Resonance dominates (decreases acidity)
4-Cl 7.63~11.0

Inductive withdrawal
4-Br 7.64~11.2

Inductive withdrawal
4-I 7.64~11.5Polarizability stabilization of anion

*Note: NH shifts are highly solvent/concentration dependent (DMSO-d


 values typically cited).
Carbon-13 ( C) NMR Master Table

The C4 carbon (directly attached to the halogen) is the most diagnostic signal.

  • 4-F: Deshielded significantly (downfield) due to high electronegativity.

  • 4-I: Shielded significantly (upfield) due to the "Heavy Atom Effect" (spin-orbit coupling), appearing upfield of the unsubstituted carbon.

Nucleus4-H (Parent)4-F4-Cl4-Br4-I
C4 (

ppm)
105.8 135-145 (d)*108-110 90-95 ~40-50
C3/C5 (

ppm)
133.6120-130135.0137.0140-145
Coupling (

)
N/A

Hz
N/AN/AN/A

* (d) denotes doublet due to C-F coupling.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides direct evidence of the hydrogen bonding network (Trimer vs. Catemer) and the C-X bond character.

N-H Stretching & Acidity Correlation

A critical finding in recent literature is the acidity paradox .

  • Expectation: F is most electronegative

    
     most acidic NH.
    
  • Reality: 4-F-pyrazole is the least acidic (highest pKa), while 4-I-pyrazole is the most acidic.

    • Mechanism: Fluorine's strong resonance donation (

      
      ) into the ring destabilizes the pyrazolate anion. Iodine's polarizability helps disperse the negative charge.
      
  • IR Consequence:

    • 4-F: Strongest N-H bond

      
       Highest frequency (
      
      
      
      cm
      
      
      ).
    • 4-I: Weakest N-H bond

      
       Lowest frequency (
      
      
      
      cm
      
      
      ).
Diagnostic C-X Bands
BondFrequency Range (cm

)
IntensityNotes
C-F 1100 - 1250StrongOften obscured by fingerprint region
C-Cl 800 - 850MediumSharp, distinct
C-Br 600 - 700MediumLower energy
C-I ~500 - 600WeakOften requires Far-IR to see clearly

Experimental Protocols

General Synthesis Workflow

The most reliable route to these derivatives is electrophilic aromatic substitution on the pyrazole ring.

Protocol: Electrophilic Halogenation of Pyrazole

  • Reagents: Pyrazole (1.0 eq), N-halosuccinimide (NCS, NBS, or NIS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve pyrazole in ACN (0.5 M).

    • Add N-halosuccinimide portion-wise at 0°C (exothermic).

    • Stir at Room Temp for 2-4 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine.

    • Purification: Recrystallization from Ethanol/Water (preferred over column for purity).

Diagram 2: Characterization Workflow

Workflow Start Crude Product TLC 1. TLC Check (Rf: I > Br > Cl > F) Start->TLC MassSpec 2. Mass Spectrometry (Check Isotope Pattern) TLC->MassSpec NMR 3. 1H & 13C NMR (Confirm C4 Shift) MassSpec->NMR Decision Is C4 Shift < 60 ppm? NMR->Decision Cryst 4. X-Ray / IR (Confirm H-Bond Motif) ResultI Confirm: 4-Iodo Decision->ResultI Yes ResultOther Check C-F Coupling Decision->ResultOther No ResultOther->Cryst No (Singlet) ResultF Confirm: 4-Fluoro ResultOther->ResultF Yes (Doublet)

Caption: Step-by-step logic for distinguishing 4-halopyrazoles using spectroscopic data.

Conclusion & Selection Guide

When selecting a 4-halopyrazole for drug design:

  • Choose 4-Fluoro if you need metabolic stability and a smaller steric profile, but be aware it decreases NH acidity (H-bond donor strength).

  • Choose 4-Chloro/Bromo for standard steric filling; they are isostructural and behave predictably.

  • Choose 4-Iodo if you need to increase NH acidity or exploit Halogen Bonding (the iodine atom can act as a Lewis acid in protein binding pockets).

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals2023 , 13(7), 1101. [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics2017 , 147, 214303. [Link]

  • 13C NMR Chemical Shifts - Organic Chemistry Data. (University of Wisconsin-Madison). [Link]

  • Synthesis, Spectroscopic Characterization... of Halogenoaminopyrazoles Derivatives. Molecules2024 . [Link]

×

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Reactant of Route 1
1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

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